The mechanistic target of rapamycin (mTOR) is a central serine/threonine kinase that integrates growth signals and nutrient sensing. It functions within two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, survival, and metabolism [1] [2].
The following diagram illustrates the signaling pathway and how vistusertib exerts its inhibitory effect.
This compound's key differentiator is its ability to inhibit both mTOR complexes simultaneously [3]:
The efficacy of this compound has been evaluated in both preclinical models and clinical trials across various cancers.
A study on ovarian cancer models provides a clear example of a standard experimental workflow to evaluate this compound's activity, both alone and in combination with chemotherapy [3].
Clinical trials have established tolerated dosing schedules and shown preliminary efficacy. The table below summarizes key outcomes from selected clinical studies.
| Cancer Type (Trial Phase) | Dosing Regimen | Primary Efficacy Findings | Common Adverse Events (Grade 1-4) |
|---|---|---|---|
| Glioblastoma (Phase I) [5] | 125 mg BID, 2 days on/5 days off + TMZ | 6-month PFS: 26.6%; 1 PR (8%), 5 SD (38%) | Fatigue, GI symptoms, rash |
| NF2-Meningioma (Phase II) [1] | 125 mg BID, 2 consecutive days/week | Did not meet primary RR; high SD rate (94%) | High rate of Gr 3/4 AEs (78%), leading to discontinuation |
| Endometrial Cancer (Phase I/II) [6] | 125 mg BID, 2 days/week + Anastrozole | 8-week PFR: 67.3% (vs 39.1% with anastrozole); mPFS: 5.2 mo (vs 1.9 mo) | Fatigue, lymphopenia, hyperglycemia, diarrhea |
| Paediatric Malignancies (Phase I/II) [2] | BSA-equivalent of adult dose, intermittent | This compound monotherapy was well tolerated; combination with chemo caused hematologic toxicity | Mucositis, hypertriglyceridemia, thrombocytopenia |
A human absorption, metabolism, and excretion (ADME) study provided detailed PK data [7]:
This compound has proven to be a valuable tool for validating the therapeutic potential of dual mTORC1/2 inhibition in oncology research. Its comprehensive mechanism of action differentiates it from earlier rapalogs.
Vistusertib functions as an ATP-competitive inhibitor, binding directly to the kinase domain of the mTOR protein. This action differs from first-generation inhibitors like rapamycin, which only partially block mTORC1 [1]. By targeting the catalytic site, this compound effectively inhibits the activity of both mTORC1 and mTORC2 [2] [3].
The diagram below illustrates how this compound inhibits the mTOR signaling pathway:
The key downstream consequences of this dual inhibition are:
This compound demonstrates potent and selective inhibition against mTOR, as shown by the following quantitative data.
| Assay Type | Target / Pathway | IC₅₀ / Effect | Experimental Context |
|---|---|---|---|
| Cell-free assay | mTOR | 2.8 nM [3] | Recombinant FLAG-tagged mTOR |
| Cellular assay | mTORC2 (p-AKT Ser473) | 80 nM [3] | Human MDA-MB-468 cells |
| Cellular assay | mTORC1 (p-S6 Ser235/236) | 200 nM [3] | Human MDA-MB-468 cells |
| Cellular assay | PI3K isoforms (α/β/γ/δ) | Highly selective (no/weak binding at 1 μM) [3] | Binding assay against multiple kinases |
The cellular and physiological effects of this targeted inhibition are extensive:
The following table summarizes the main experimental methodologies used to investigate this compound.
| Application / Model | Key Readouts / Endpoints | Signaling Markers Analyzed |
|---|---|---|
| In vitro inflammation model [5] | Reduction in IL-6, TNF-α, CCL2, CCL7 expression | mTOR pathway phosphorylation |
| In vitro fibrosis model [5] | Reduction in TGF-β-induced fibroblast differentiation | α-SMA, collagen |
| In vivo bleomycin-induced pulmonary inflammation/fibrosis [5] | Lung architecture, inflammatory cells, oxidative stress indicators, lung function | Inflammatory markers, TGF-β, α-SMA, collagen |
| In vivo xenograft tumor models [3] | Tumor growth inhibition | p4EBP1, pS6, pAKT (mTORC1/2 substrate modulation) |
| Clinical trial (Phase 2) in endometrial cancer [2] | Progression-free rate, overall response rate, adverse events | - |
While this compound remains an investigational drug and has not yet received regulatory approval for any indication [6] [7], clinical trials have provided proof-of-concept for its therapeutic potential.
This compound represents a second-generation mTOR inhibitor whose primary role is the potent and selective dual inhibition of mTORC1 and mTORC2. Its well-characterized mechanism and supportive preclinical data across oncology and fibrosis models highlight its potential as a versatile therapeutic agent.
The table below outlines the core characteristics of Vistusertib.
| Property | Description |
|---|---|
| Drug Name | This compound (AZD2014) |
| Primary Target | mTOR kinase (ATP-competitive inhibitor) [1] |
| Target Complexes | mTORC1 & mTORC2 (dual inhibitor) [1] [2] |
| Key Mechanistic Advantage | Inhibits both mTORC1 and mTORC2, avoiding AKT reactivation associated with first-generation rapalogs [2] |
| IC₅₀ (cell-free assay) | 2.8 nM (vs. mTOR) [3] |
This compound is a selective, ATP-competitive inhibitor of the mTOR kinase. By targeting the catalytic site of mTOR, it potently inhibits the signaling outputs of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [1] [2]. This dual inhibition is a key differentiator from first-generation rapalogs (like everolimus), which only partially inhibit mTORC1 and can lead to feedback activation of AKT via mTORC2. This compound more comprehensively shuts down the PI3K/AKT/mTOR signaling axis [2].
The following diagram illustrates this compound's mechanism within the signaling pathway:
This compound directly inhibits mTOR kinase activity, suppressing signaling through both mTORC1 and mTORC2 complexes.
Preclinical studies have evaluated this compound's efficacy across different dosing schedules and combination regimens.
| Cancer Model | Treatment Protocol | Experimental Findings | Key Mechanistic Insights |
|---|---|---|---|
| ER+ Breast Cancer Xenografts [1] | Monotherapy (continuous & intermittent) | Dose-dependent tumor growth inhibition [1] | Modulation of mTORC1 (p-S6) and mTORC2 (p-AKT) substrates [1] |
| ER+ Breast Cancer Xenografts [1] | Combination with Fulvestrant | Induced tumor regressions [1] | Enhanced efficacy over single agents [1] |
This compound has broad antiproliferative activity across cancer cell lines and is effective in models with acquired resistance to hormonal therapy or rapalogs [1]. The antitumor activity is associated with on-mechanism modulation of both mTORC1 and mTORC2 substrates [1].
For researchers looking to replicate or build upon these studies, here is a summary of the core experimental methodologies used in the cited preclinical in vivo studies.
Preclinical data supported the transition of this compound into clinical trials. The combination of this compound with fulvestrant was particularly effective, inducing tumor regressions in ER+ xenograft models [1]. This provided a strong rationale for its investigation in later-phase clinical trials.
The ability to use an intermittent dosing schedule, which was active in these preclinical models, offered a potential strategy to improve the therapeutic window and manage toxicity in patients [1].
The following table summarizes the key metabolic and pharmacokinetic characteristics of Vistusertib:
| Parameter | Description / Value | Context / Significance |
|---|---|---|
| Primary Metabolizing Enzymes | CYP3A4 and CYP3A5 [1] [2] | Accounts for major clearance pathway; critical for drug-drug interaction and pharmacogenomic studies. |
| Main Circulating Species | Parent drug (this compound) [1] [2] | ~78% of circulating radioactivity in human plasma is attributed to the unmetabolized compound [1] [2]. |
| Recommended Phase II Dose | 50 mg twice daily [1] [2] | Established as the maximum tolerated dose. |
| Steady-State Exposure (at 50 mg BID) | • Cmin ss: 169.5 ng/mL • Cmax ss: 1,664 ng/mL • AUCss: 6,686 ng·h/mL [1] [2] | Key pharmacokinetic parameters defining drug exposure at the clinical dose. |
The metabolism of this compound and its relationship to efficacy can be visualized as a sequential process. The diagram below shows the pathway from administration to pharmacological activity, highlighting the role of metabolism.
Summary of this compound's metabolic pathway and mechanism of action.
A robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated for the quantitative analysis of this compound in human plasma [1] [2]. This method is crucial for pharmacokinetic studies in clinical trials.
| Parameter | Specification |
|---|---|
| Sample Volume | 50 μL of human heparin plasma [1] [2] |
| Sample Preparation | Protein precipitation with 200 μL of acetonitrile containing internal standard (AZD8055) [1] [2] |
| Analytical Column | Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [1] [2] |
| Mobile Phase | Isocratic elution with Acetonitrile-Water-Formic Acid (30:70:0.1, v/v/v) [1] [2] |
| Flow Rate & Run Time | 0.15 mL/min over 3 minutes [1] [2] |
| Mass Spectrometry | SCIEX 4500 triple quadrupole; Positive ESI mode; MRM transitions: • This compound: m/z 463.1 → 405.1 • Internal Standard (AZD8055): m/z 466.1 → 408.2 [1] [2] | | Calibration Range | 5 - 5,000 ng/mL [1] [2] | | Dilution Integrity | Accurate quantitation of a 40,000 ng/mL sample after 1:10 dilution [1] | | Accuracy & Precision | Accurate within 98.7–105.7%; Precise with CV ≤10.5% [1] |
The workflow for the bioanalysis of this compound, from sample collection to data acquisition, is outlined below.
Experimental workflow for LC-MS/MS bioanalysis of this compound.
| Assay Type / Experimental System | Target / Readout | IC₅₀ Value | Citation |
|---|---|---|---|
| Biochemical Assay (Isolated recombinant mTOR enzyme) | mTOR kinase | 2.81 nM | [1] |
| Cellular Assay (MDAMB468 cells) | Phosphorylation of AKT (Ser473) - mTORC2 substrate | 78 nM | [1] |
| Cellular Assay (MDAMB468 cells) | Phosphorylation of S6 (Ser235/236) - mTORC1 substrate | 210 nM | [1] |
| In Vivo Pharmacodynamic (SCID mice with MCF7 xenografts) | Phosphorylation of AKT (Ser473) | 119 nM (total plasma concentration) | [1] |
| In Vivo Pharmacodynamic (SCID mice with MCF7 xenografts) | Phosphorylation of S6 (Ser235/236) | 392 nM (total plasma concentration) | [1] |
The provided data highlights the potency of this compound across different experimental settings, from isolated enzymes to live animal models.
The following diagram outlines the signaling pathway targeted by this compound and the experimental workflow for determining the IC₅₀ values summarized above.
This compound inhibits both mTORC1 and mTORC2, reducing phosphorylation of downstream biomarkers S6 and AKT. IC₅₀ is measured in biochemical, cellular, and in vivo models.
This compound has been investigated in various preclinical and clinical contexts, though it has not yet received FDA approval [2] [4].
| Cancer Type | Trial Phase & Design | Key Interventions & Dosing | Primary Endpoints & Key Efficacy Findings | Common Grade ≥2 Adverse Events |
|---|
| Endometrial Cancer (HR+) [1] | Phase 1/2, Randomized (N=73) | This compound + Anastrozole (V+A) vs. Anastrozole alone (A) • this compound: 125 mg twice daily, 2 days/week • Anastrozole: 1 mg daily [1] | 8-week PFR: 67.3% (V+A) vs. 39.1% (A) Median PFS: 5.2 months (V+A) vs. 1.9 months (A) ORR: 24.5% (V+A) vs. 17.4% (A) [1] | Fatigue, lymphopenia, hyperglycemia, diarrhea [1] | | Neurofibromatosis 2 (NF2)-Related Meningiomas [2] | Phase 2, Single-Arm (N=18) | This compound Monotherapy • 125 mg twice daily, 2 consecutive days/week [2] | Best Response in Target Meningioma: Partial Response (PR) in 1/18 (6%), Stable Disease (SD) in 17/18 (94%) High rate of SD in non-target tumors and vestibular schwannomas [2] | Poor tolerability: 78% experienced Grade 3/4 AEs; 50% discontinued due to side effects [2] | | Advanced Solid Tumors (in combination) [3] | Phase 1, Dose Escalation (N=14) | This compound + Navitoclax • RP2D: this compound 35 mg twice daily + Navitoclax 150 mg daily [3] | Primary Endpoint: Safety and tolerability. No objective responses observed among 8 evaluable patients [3] | Dose-limiting toxicity was grade 3 serum aminotransferase elevation [3] |
Clinical trials employed specific protocols for patient selection, treatment, and assessment.
This compound is an ATP-competitive dual inhibitor of the mTOR complexes mTORC1 and mTORC2. This dual inhibition is crucial, as first-generation mTORC1-only inhibitors can trigger negative feedback loops that activate AKT via mTORC2, potentially leading to resistance [4].
The diagram below illustrates the mTOR signaling pathway and this compound's mechanism of action.
This dual mechanism provides a rationale for combining this compound with endocrine therapy in hormone receptor-positive cancers, as the PI3K/AKT/mTOR pathway is a known driver of resistance [1] [4].
A consistent finding across trials is this compound's challenging toxicity profile at the 125 mg twice-daily (2 days/week) dose. The most frequent adverse events are metabolic and gastrointestinal.
Clinical data suggests this compound shows biological activity but faces hurdles. Research is moving toward rational combination therapies and better patient stratification.
The table below summarizes the key ADME characteristics of Vistusertib from a Phase I study in patients with advanced solid malignancies [1] [2].
| Parameter | Findings |
|---|---|
| Absorption | Rapidly absorbed after oral administration. Time to maximum concentration (Tmax) < 1.2 hours [1] [2]. |
| Distribution | In circulation, the majority of radioactivity (~78%) was from the unchanged parent drug (this compound) [1] [2]. |
| Metabolism | Undergoes hepatic metabolism. Key metabolic reactions include morpholine-ring oxidation [1] [2]. Metabolites circulate at low concentrations (each <10% of total exposure) [1] [2]. |
| Excretion | Predominantly fecal excretion. Mean total recovery of radioactivity was >90% of the administered dose [1] [2]. |
The primary data comes from a clinical trial where four patients received a single oral solution dose of 14Carbon-isotope (14C)-labelled this compound [1] [2]. This "gold standard" ADME study design allows for precise tracking of the drug and its breakdown products in the body.
The following diagram illustrates the primary metabolic and excretion pathways of this compound based on the study findings [1] [2].
This compound ADME Pathway: The drug is rapidly absorbed and circulates mostly unchanged before hepatic metabolism and primarily fecal excretion [1] [2].
To obtain a complete ADME package, you may need to:
The table below consolidates the key quantitative findings from the phase I study investigating the absorption, metabolism, and excretion of 14C-labeled this compound [1] [2].
| Parameter Category | Specific Parameter | Result / Finding |
|---|---|---|
| Absorption & PK | Time to Maximum Concentration (Tmax) | < 1.2 hours [1] [2] |
| Circulating Radioactivity | ~78% was unchanged this compound [1] [2] | |
| Excretion & Recovery | Total Radioactivity Recovery | > 90% [1] [2] |
| Recovery in Feces | ~80% (majority as metabolites) [1] [2] | |
| Recovery in Urine | ~12% [1] [2] | |
| Metabolites | Identified Circulating Metabolites | Morpholine-ring oxidation products and an N-methylamide [1] [2] |
| Individual Metabolite Exposure | Each < 10% of total AUC0–∞ [1] [2] | |
| Safety Profile | Most Common Adverse Events | Nausea and Stomatitis [1] [2] |
The following diagram illustrates the workflow of the phase I radioisotope study for this compound:
This compound ADME study design and workflow.
To provide context for its therapeutic application, this compound is a dual inhibitor of the mTORC1 and mTORC2 complexes [1] [2]. The diagram below shows the simplified mTOR signaling pathway and this compound's target:
Simplified mTOR pathway and this compound inhibition.
| Cancer Type | Phase | Combination Therapy | Recommended Phase II Dose (RP2D) / Schedule | Key Tolerability Findings |
|---|---|---|---|---|
| Glioblastoma Multiforme [1] | I | Temozolomide | 125 mg BID, 2 days on/5 days off weekly [1] | Well tolerated; most adverse events (AEs) were Grade 1-2 (fatigue, GI symptoms, rash) [1] |
| Endometrial Cancer [2] | I/II | Anastrozole | 125 mg BID, 2 consecutive days per week [2] | Manageable AEs; most common Grade ≥2 AEs: fatigue, lymphopenia, hyperglycemia, diarrhea [2] |
| NF2-Associated Meningiomas [3] | II | Monotherapy | 125 mg BID, 2 consecutive days per week [3] | Poorly tolerated; 78% had Grade 3/4 AEs, 50% discontinued due to side effects [3] |
| Paediatric Advanced Malignancies [4] | I/II | Monotherapy or with Chemotherapy | 75 mg/m² BID, 2 days on/5 days off weekly (equivalent to adult 125 mg BID dose) [4] | Monotherapy well tolerated; combination with chemo (TOTEM) caused significant hematologic toxicity [4] |
The determination of the RP2D involved careful clinical trial design. Here are the methodologies from the key studies:
This compound is a dual inhibitor of the mTORC1 and mTORC2 complexes. The following diagram illustrates the signaling pathway it targets.
This diagram shows that this compound directly inhibits both mTOR complexes, thereby blocking cancer cell growth and proliferation while also preventing the activation of AKT via mTORC2, a mechanism that can cause resistance with mTORC1-only inhibitors [3].
The table below summarizes the key steady-state pharmacokinetic parameters for this compound at the recommended Phase II dose, derived from clinical trial data [1] [2].
| Pharmacokinetic Parameter | Value (Mean) | Dosage Regimen | Context / Note |
|---|---|---|---|
| Cmin, ss (minimum concentration at steady-state) | 169.5 ng/mL | 50 mg, twice daily [1] [2] | Recommended Phase II dose [1] [2] |
| Cmax, ss (maximum concentration at steady-state) | 1,664 ng/mL | 50 mg, twice daily [1] [2] | Recommended Phase II dose [1] [2] |
| AUCss (area under the curve at steady-state) | 6,686 ng·h/mL | 50 mg, twice daily [1] [2] | Represents total drug exposure [1] [2] |
| Assay Range | 5 - 5,000 ng/mL | N/A | Linear range of the bioanalytical method [1] |
| Assay LLOQ (Lower Limit of Quantification) | 5 ng/mL | N/A | Signal-to-noise ratio >10 [1] |
The quantitative data for this compound plasma concentrations were generated using a specific and validated liquid chromatography tandem mass spectrometric (LC-MS/MS) method. Here is a detailed overview of the experimental protocol [1].
Sample Preparation: The method used a simple protein precipitation technique. A 50 μL aliquot of human heparin plasma was mixed with 200 μL of acetonitrile containing the internal standard (AZD8055 at 50 ng/mL). After vortex-mixing and centrifugation, the supernatant was injected into the LC-MS/MS system [1].
Chromatography:
Mass Spectrometry:
Method Validation: The method was validated as per FDA guidelines and demonstrated [1]:
The diagram below illustrates the experimental workflow for quantifying this compound in plasma, from sample preparation to data analysis [1].
Experimental workflow for this compound plasma quantification via LC-MS/MS.
To fully understand the context of this research, it is helpful to know this compound's mechanism of action and where it fits into the relevant signaling pathway [3] [4].
Mechanism of Action: this compound is an orally bioavailable, highly-selective ATP-competitive catalytic inhibitor of the mTOR kinase. It was rationally designed as a dual inhibitor of both mTORC1 and mTORC2 complexes, which distinguishes it from earlier rapamycin analogs that only inhibit mTORC1. Its IC50 is 0.0028 μM [1] [2].
Role in the PAM Pathway: The PI3K/AKT/mTOR (PAM) signaling pathway is a central mediator of cellular growth and survival, and its dysregulation is implicated in many cancers. This compound directly targets the mTOR kinase, a key component in this pathway [3] [4].
The diagram below maps this compound's specific target within the simplified PAM signaling pathway [3] [4].
Clinical studies highlight both the potential and limitations of vistusertib across different cancer types, with efficacy being highly context-dependent.
| Cancer Type | Trial Phase & Design | Key Efficacy Findings | Common Adverse Events (Grade ≥2) |
|---|
| Endometrial Cancer (HR+) | Phase 1/2 (VICTORIA trial); this compound + Anastrozole vs. Anastrozole alone [1] | • 8-week PFR: 67.3% (combo) vs 39.1% (mono) • Median PFS: 5.2 months (combo) vs 1.9 months (mono) • ORR: 24.5% (combo) vs 17.4% (mono) [1] | Fatigue, lymphopenia, hyperglycemia, diarrhea [1] | | NSCLC (STK11-deficient) | Phase 2 (National Lung Matrix Trial); this compound monotherapy [2] | • Objective Response (OR): 9.8% (in KRAS-mutated cohort) • Durable Clinical Benefit (DCB): 24.4% (in KRAS-mutated cohort) [2] | Gastrointestinal disorders, fatigue [2] |
For researchers designing related experiments, here are methodologies from pivotal this compound studies.
In Vitro Combination Study (Ovarian Cancer Models)
In Vivo Xenograft Study (Ovarian Cancer)
Despite preclinical rationale, this compound faces challenges. The NPJ Precision Oncology study concluded that This compound cannot be recommended as a monotherapy for STK11-deficient NSCLC due to modest efficacy, and noted adaptive resistance via AKT reactivation [2]. Research is now focused on:
The following diagram illustrates the mTOR signaling pathway and the mechanism of this compound.
Endocrine resistance in estrogen receptor-positive (ER+) breast cancer is often driven by cross-talk between the ER and growth factor signaling pathways, particularly the PI3K/AKT/mTOR pathway [1]. This pathway's overactivation can lead to ligand-independent activation of the ER, allowing cancer cells to proliferate even when estrogen is blocked [1].
Vistusertib (also known as AZD2014) is a second-generation, ATP-competitive dual mTORC1 and mTORC2 inhibitor [1]. Its development was motivated by the limitations of first-generation mTORC1-only inhibitors (like everolimus and temsirolimus). While effective, inhibiting only mTORC1 can trigger negative feedback loops that lead to AKT activation, potentially causing resistance and limiting long-term effectiveness [1] [2]. By simultaneously inhibiting both mTOR complexes, this compound aims to provide a more comprehensive blockade of this oncogenic pathway and prevent this escape route [1].
The following diagram illustrates the position of this compound's target within the signaling pathway and the rationale for its use.
This compound blocks mTORC1/2 to overcome endocrine resistance caused by PAM pathway activation.
A seminal 2019 study in Breast Cancer Research provides direct evidence for this compound's efficacy in endocrine-resistant models [1]. The key experiments and protocols are summarized below.
The following table consolidates the key quantitative results from the aforementioned study [1].
| Experimental Model | Treatment | Key Quantitative Result | Biological Interpretation |
|---|---|---|---|
| Various ER+ Cell Lines | This compound | Dose-dependent decrease in proliferation (IC50 varied by model). | Confirms direct anti-proliferative effect across sensitive and resistant models. |
| This compound + Fulvestrant | Synergistic interaction (CI < 1) across multiple resistant lines (e.g., MCF7 LTED, TAMR). | Combination is more effective than either drug alone in overcoming resistance. | |
| MCF7 LTED Cells | This compound (24h) | ~70-90% reduction in pS6K & p4EBP1; ~50% reduction in pAKT (S473). | Successful dual mTORC1/2 inhibition. |
| Increased pEGFR, pIGF1R, pERBB3. | Evidence of compensatory RTK activation as a potential resistance mechanism. | ||
| HBCx34 PDX Model | Fulvestrant | Limited tumor growth inhibition. | Model is fulvestrant-resistant. |
| This compound | Transient growth inhibition. | Single-agent activity is limited. | |
| This compound + Fulvestrant | Sustained tumor regression; delayed progression post-treatment. | Combination re-sensitizes tumors to fulvestrant and provides durable benefit. |
While the preclinical data for this compound in breast cancer is compelling, its clinical development has not progressed as a standard treatment for this disease.
Vistusertib is a second-generation mTOR inhibitor that competitively binds to the ATP-binding site of the mTOR kinase, unlike allosteric first-generation rapalogs (e.g., everolimus, temsirolimus) [1]. This action simultaneously inhibits both mTORC1 and mTORC2 complexes, preventing the compensatory activation of AKT and other resistance pathways often seen with selective mTORC1 inhibition [2] [1].
Key physicochemical and pharmacokinetic properties are summarized in the table below.
| Property | Details |
|---|---|
| Molecular Weight | 462.24 g/mol [3] |
| Formula | C25H30N6O3 [4] |
| Mechanism | Dual ATP-competitive inhibitor of mTORC1 and mTORC2 [2] [1] |
| Primary Metabolic Enzymes | CYP3A4 and CYP3A5 [2] [5] |
| Main Circulating Species | Parent drug (~78% of circulating radioactivity) [6] |
| Key Metabolites | Morpholine-ring oxidation products and an N-methylamide (each <10% of AUC) [6] |
| Primary Route of Elimination | Hepatic metabolism, with >90% of the radioactive dose recovered (~80% in feces, ~12% in urine) [6] |
The following diagram illustrates the core signaling pathway and the metabolic fate of this compound.
This compound inhibits mTORC1/2 and is metabolized primarily by CYP3A4/5.
A robust and rapid LC-MS/MS method has been developed and validated for the quantitative analysis of this compound in human plasma [2] [5]. Key methodological details are provided below.
| Parameter | Specification |
|---|---|
| Sample Volume | 50 μL of plasma [2] |
| Sample Preparation | Protein precipitation with 200 μL of acetonitrile containing internal standard (AZD8055) [2] |
| Analytical Column | Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [2] |
| Mobile Phase | Acetonitrile - water - formic acid (30:70:0.1, v/v/v) [2] |
| Elution | Isocratic [2] |
| Flow Rate | 0.15 mL/min [2] |
| Run Time | 3 minutes [2] [5] |
| Mass Spectrometry | SCIEX 4500 triple quadrupole; ESI+ mode; MRM: m/z 463.1 → 405.1 (this compound) [2] |
| Calibration Range | 5 - 5,000 ng/mL [2] |
| Accuracy | 98.7 - 105.7% [2] |
| Precision (CV) | ≤10.5% [2] |
This compound has been investigated primarily through intermittent dosing schedules in various cancer types, often in combination with other agents. The table below summarizes key efficacy outcomes from selected clinical trials.
| Condition / Trial | Combination Therapy | This compound Dose (RP2D/Studied) | Key Efficacy Outcomes |
|---|
| Recurrent/Metastatic Endometrial Cancer (VICTORIA) [7] | Anastrozole (1 mg daily) | 125 mg BD, 2 days/week | 8-week PFR: 67.3% (V+A) vs 39.1% (A alone) Median PFS: 5.2 mo (V+A) vs 1.9 mo (A alone) ORR: 24.5% (V+A) vs 17.4% (A alone) | | HGSOC & SqNSCLC (TAX-TORC) [8] | Paclitaxel (80 mg/m² weekly) | 50 mg BD, 3 days/week (6/7 wks) | HGSOC: RECIST RR 52%; mPFS 5.8 mo SqNSCLC: RECIST RR 35%; mPFS 5.8 mo | | STK11-deficient NSCLC (NLMT) [9] | Monotherapy | Not specified | ORR (B2D cohort): 9.8% DCB (B2D cohort): 24.4% (PFS at 24 weeks) |
| Metabolite Type / Pathway | Specific Metabolites Identified | Quantitative Data / Relative Abundance |
|---|---|---|
| Overall Recovery (Human) | Total radioactivity recovered | >90% of administered dose [1] |
| Primary Route of Elimination (Human) | Metabolites in faeces | ~80% of dose [1] |
| Secondary Route of Elimination (Human) | Metabolites in urine | ~12% of dose [1] |
| Circulating Species (Human) | Unchanged Vistusertib | ~78% of circulating radioactivity [1] |
| Circulating Metabolites (Human) | Morpholine-ring oxidation products; N-methylamide | Each <10% of total exposure (AUC0-∞) [1] |
| Phase I Metabolism (Rat) | Products of demethylation, hydroxylation, oxidation, morpholine ring opening [2] | - |
| Phase II Metabolism (Rat) | Glucuronide conjugates [2] | - |
The methodologies from key studies provide a framework for investigating this compound's metabolism.
This clinical trial provided the definitive profile of this compound's metabolism in humans.
This preclinical study used modern analytical techniques to identify specific metabolites.
Based on the identified metabolites, the primary metabolic pathway can be visualized as follows. The process begins with Phase I reactions, notably morpholine ring oxidation, which can lead to ring opening. This is followed by Phase II conjugation reactions.
The method uses a simple protein precipitation technique [1].
Effective separation is achieved using a reversed-phase column under isocratic conditions, enabling a fast run time [1].
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) [1].
The table below lists the specific MRM transitions and instrument parameters for the analyte and internal standard.
| Compound | MRM Transition (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|
| This compound | 463.1 → 405.1 | 146 | 55 |
| AZD8055 (IS) | 466.1 → 408.2 | 146 | 53 [1] |
The described method has been comprehensively validated, meeting FDA acceptance criteria for bioanalytical methods [1] [4]. The key validation parameters are summarized in the table below.
| Validation Parameter | Result / Description |
|---|---|
| Calibration Range | 5 - 5,000 ng/mL [1] |
| LLOQ | 5 ng/mL (Signal-to-noise ratio >10) [1] |
| Accuracy | 98.7 - 105.7% of nominal concentrations [1] |
| Precision | Coefficient of Variation (CV) ≤ 10.5% [1] |
| Specificity & Selectivity | No interference from six different lots of blank human plasma [1] |
| Dilution Integrity | A 40,000 ng/mL sample accurately quantified after a 1:10 (v/v) dilution with blank plasma [1] |
| Stability | Long-term stability in plasma demonstrated for at least 29 months at -70°C [1] |
The following diagram illustrates the complete analytical workflow, from sample preparation to data acquisition.
Biological Context and Application
This compound (AZD2014) is an orally bioavailable, selective, ATP-competitive inhibitor that targets the mTOR (mechanistic target of rapamycin) kinase [5] [6]. Unlike first-generation rapalogs that only inhibit the mTORC1 complex, this compound is a second-generation inhibitor that potently inhibits both mTORC1 and mTORC2 complexes. This dual inhibition prevents the feedback activation of the AKT survival pathway, a common mechanism of resistance to rapalogs, making it a promising anticancer agent [5].
The following diagram outlines the key signaling pathway targeted by this compound.
This validated LC-MS/MS method has been successfully applied to define the pharmacokinetic profile of this compound in cancer patients, supporting its clinical development. For instance, it has been used to measure plasma concentrations in a patient with a solid tumor receiving a 35 mg twice-daily oral dose [1].
The combination of vistusertib (AZD2014), a dual mTORC1/2 inhibitor, with paclitaxel is grounded in the understanding that activation of the PI3K/mTOR pathway is a key mechanism of resistance to chemotherapy in ovarian cancer [1].
The following diagram illustrates the targeted signaling pathway and the theoretical basis for the combination therapy:
Preclinical studies demonstrated the potential efficacy of this combination, providing a foundation for clinical investigation. Key quantitative findings from one study are summarized below [1].
Table 1: Key Preclinical Findings of this compound and Paclitaxel Combination in A2780Cis Xenograft Model
| Experimental Measure | Vehicle Control | This compound (A) | Paclitaxel (P) | Combination (A+P) | P-value (vs. Control) |
|---|---|---|---|---|---|
| Tumor Volume (% change) | 480% | 250% | 490% | 220% | 0.03 |
| Apoptosis (Cleaved Caspase-3) | 0.34 | Not Reported | Not Reported | 0.83 | 0.0003 |
| Necrosis (% of cells) | 30 | Not Reported | Not Reported | 50 | 0.03 |
| p-AKT (S473) & p-S6 (S240/244) | Present | Reduced | Present | Reduced | Not Reported |
| Metabolite Changes (vs. Control) | - | - | - | - | - |
| Phosphocholine (PC) | Baseline | - | - | Decreased | 0.01 |
| ATP | Baseline | - | - | Decreased | < 0.05 |
The following protocols are adapted from the methodology used in the preclinical study [1].
While preclinical data was promising, subsequent clinical trial results are crucial for researchers to contextualize their work.
The provided application notes detail the robust preclinical protocol for evaluating the this compound and paclitaxel combination, which demonstrated significant anti-tumor activity in vitro and in vivo by effectively inhibiting the mTOR pathway and inducing apoptosis. However, the subsequent phase 2 OCTOPUS trial results serve as a critical reminder of the challenges in oncology drug development. Researchers using these models should incorporate biomarker exploration and carefully consider clinical context when designing studies and interpreting results.
Endocrine resistance remains a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer, which constitutes the majority of breast cancer cases. Despite the established efficacy of endocrine therapies such as aromatase inhibitors, tamoxifen, and fulvestrant, both de novo and acquired resistance frequently develop, leading to disease progression [1]. The PI3K/AKT/mTOR pathway has been strongly implicated as a key mechanism driving endocrine resistance, with approximately 50% of ER+ primary breast cancers demonstrating abnormal intrinsic activation of this signaling cascade [2]. Cross-talk between the ER and growth factor signaling pathways can facilitate ligand-independent ER activation, allowing cancer cells to bypass endocrine therapy blockade [1].
Fulvestrant is a selective estrogen receptor downregulator (SERD) that competitively binds to the estrogen receptor, leading to its degradation and effectively suppressing ER signaling [3]. While fulvestrant has demonstrated clinical efficacy, resistance inevitably develops, necessitating combination approaches. Vistusertib (AZD2014) represents a dual mTORC1/mTORC2 inhibitor that potentially addresses a limitation of earlier mTOR inhibitors like everolimus, which only target mTORC1 and can trigger feedback activation of AKT via mTORC2 [2]. Preclinical data suggests that dual mTORC1/2 inhibition may provide more complete pathway suppression and overcome resistance mechanisms that emerge with mTORC1-selective inhibition [1].
HBCx34 OvaR Model: This PDX model represents acquired endocrine resistance and was used specifically to evaluate the efficacy of this compound-fulvestrant combination therapy. The model is characterized by its maintenance of ER expression throughout the development of resistance, making it particularly relevant for studying secondary resistance mechanisms [1].
Additional PDX Considerations: When establishing new PDX models for endocrine resistance studies, researchers should ensure thorough characterization of ER expression status, ESR1 mutation profile, and PI3K pathway activation markers. Models should be propagated in hormone-deprived conditions to mimic the clinical scenario of aromatase inhibitor therapy [4].
A comprehensive panel of isogenic cell lines modeling various resistance mechanisms should be employed for preliminary screening:
Table 1: Key Cell Line Models for Studying Endocrine Resistance
| Cell Line | Resistance Model | Genetic Features | Applications |
|---|---|---|---|
| MCF7-LTEDY537C | AI Resistance | ESR1 Y537C mutation | SERD efficacy in ESR1-mutated BC |
| MCF7-LTEDwt | AI Resistance | ESR1 wild-type | SERD efficacy in ESR1-wt BC |
| SUM44-LTEDY537S | AI Resistance | ESR1 Y537S mutation | Mutation-specific therapeutic responses |
| MCF7-TAMR | Tamoxifen Resistance | Acquired tamoxifen resistance | Cross-resistance patterns |
| MCF7-LTED-ICIR | Fulvestrant Resistance | Reduced ESR1 expression | Resistance mechanisms to SERDs |
| T47D-LTED | AI Resistance | ESR1 loss | ER-independent growth mechanisms |
Comprehensive dose-response studies across endocrine-sensitive and resistant cell lines demonstrated that this compound monotherapy causes a dose-dependent decrease in proliferation across all tested cell lines, regardless of their PTEN, PIK3CA, or ESR1 mutation status [1]. The IC₅₀ values for this compound were generally in the low nanomolar range, confirming its potent antiproliferative effects. Treatment with this compound led to significant reduction in key cell cycle regulators, including phospho-RB (ser780 and ser807), cyclin D1, and cyclin D3, indicating cell cycle arrest at the G1/S checkpoint [1].
Interestingly, this compound treatment induced compensatory upregulation of certain receptor tyrosine kinases including EGFR, IGF1R, and ERBB3 in a context-dependent manner. This adaptive response potentially represents a resistance mechanism to mTOR inhibition and suggests rational combination partners for triple-therapy approaches [1]. Notably, this compound demonstrated minimal direct impact on ER-mediated transcription, indicating that its efficacy primarily derives from pathway inhibition rather than direct ER antagonism [1].
The combination of this compound with fulvestrant demonstrated superior anti-tumor efficacy compared to either agent alone in the HBCx34 OvaR PDX model, which represents acquired endocrine resistance. This combination resulted in significant tumor growth inhibition and, notably, delayed tumor progression even after cessation of therapy, suggesting potential for durable response [1].
Table 2: Quantitative Efficacy Data from Preclinical Studies
| Model System | Treatment | Key Efficacy Endpoint | Result | Significance |
|---|---|---|---|---|
| Various ER+ BC cell lines | This compound monotherapy | IC₅₀ values | Low nanomolar range | Potent anti-proliferative effect across diverse genetic backgrounds |
| MCF7-LTEDY537C | This compound + Fulvestrant | Combination Index | Synergistic (CI < 1) | Strong synergy in ESR1-mutated models |
| HBCx34 OvaR PDX | This compound + Fulvestrant | Tumor growth inhibition | Significant reduction vs monotherapy | Superior efficacy of combination |
| HBCx34 OvaR PDX | This compound + Fulvestrant | Time to progression post-treatment | Delayed progression | Durable response effect |
| MCF7-LTED models | This compound | Downstream pathway suppression | Reduced pS6K, p4EBP1 | Effective mTOR target engagement |
Comprehensive biomarker studies conducted in PDX models included immunohistochemical analysis of pathway markers and RNA-sequencing to identify transcriptional programs associated with treatment response. Key findings included:
Despite promising preclinical data, the phase II MANTA randomized clinical trial demonstrated disappointing results for the this compound-fulvestrant combination in the clinical setting. This trial directly compared fulvestrant alone (67 patients) versus fulvestrant plus this compound on either daily (103 patients) or intermittent (98 patients) dosing schedules, versus fulvestrant plus everolimus (65 patients) in postmenopausal women with ER+ advanced/metastatic breast cancer progressing after prior aromatase inhibitor therapy [5] [2].
The primary endpoint of median progression-free survival (PFS) was 5.4 months for fulvestrant alone, 7.6 months for fulvestrant plus daily this compound, 8.0 months for fulvestrant plus intermittent this compound, and 12.3 months for fulvestrant plus everolimus [2]. Statistical analysis revealed no significant difference in PFS between fulvestrant plus this compound (either schedule) and fulvestrant alone (HR 0.88, 95% CI 0.63-1.24, p=0.46 for daily; HR 0.79, 95% CI 0.55-1.12, p=0.16 for intermittent) [2]. Surprisingly, the combination of fulvestrant plus everolimus demonstrated significantly longer PFS compared with fulvestrant plus this compound (HR 0.63, 95% CI 0.45-0.90, p=0.01) [2].
The divergence between promising preclinical data and clinical trial outcomes highlights the complexity of translational research in oncology and underscores the importance of robust preclinical models that better recapitulate human disease heterogeneity and therapeutic responses.
Materials and Reagents:
Procedure:
Materials and Reagents:
Procedure:
Immunoblotting for Pathway Modulation:
RNA-Sequencing for Transcriptomic Analysis:
The Chou-Talalay method provides a quantitative framework for evaluating drug interactions:
For this compound and fulvestrant combinations, synergistic effects (CI < 1) have been observed in multiple endocrine-resistant models, particularly those maintaining ER expression and function [1]. The strongest synergy is typically observed at higher effect levels (Fa > 0.75, where Fa is the fraction affected).
Figure 1: mTOR Signaling Pathway and Drug Mechanism. This diagram illustrates the PI3K/AKT/mTOR signaling pathway implicated in endocrine resistance, showing the points of inhibition by this compound (mTORC1/2) and fulvestrant (ER). Note the feedback activation mechanism that can limit efficacy of mTORC1-only inhibitors.
Figure 2: Experimental Workflow for Evaluating this compound-Fulvestrant Synergy. This diagram outlines the comprehensive experimental approach from model development through clinical translation, highlighting key assays and analyses at each stage.
The investigation of this compound and fulvestrant combination therapy exemplifies both the promise and challenges of translating preclinical findings into clinical benefit. While strong preclinical synergy was demonstrated across multiple endocrine-resistant models, the subsequent MANTA clinical trial failed to show superiority over fulvestrant alone or the established combination of fulvestrant plus everolimus [1] [2]. This disconnect highlights several important considerations for future research:
First, the dosing schedule of this compound may critically influence its efficacy and tolerability. The MANTA trial evaluated both continuous (50 mg twice daily) and intermittent (50 mg twice daily 2 days/week) schedules, with the intermittent schedule theoretically allowing for more intense pathway suppression while managing toxicity [2]. However, neither schedule demonstrated significant improvement over fulvestrant alone, suggesting that alternative dosing strategies might be needed.
Second, the lack of predictive biomarkers for patient selection remains a significant limitation. While preclinical models demonstrated consistent synergy across various genetic backgrounds, the clinical trial population was unselected for specific molecular features beyond ER positivity. Future studies should explore potential biomarkers such as PTEN loss, PIK3CA mutation status, or ESR1 mutations that might identify patient subsets most likely to benefit from dual mTORC1/2 inhibition [6] [7].
Finally, the emergence of next-generation SERDs with improved oral bioavailability and potentially enhanced efficacy, such as elacestrant, camizestrant, and imlunestrant, may provide better combination partners for mTOR inhibitors [8] [4] [9]. Similarly, novel therapeutic modalities such as PROTAC degraders (e.g., vepdegestrant) represent promising alternatives to traditional SERDs and may exhibit different resistance patterns and synergy profiles with pathway inhibitors [8] [9].
The combination of this compound and fulvestrant demonstrates compelling preclinical synergy in models of endocrine-resistant breast cancer, particularly through complementary suppression of ER signaling and mTOR pathway activity. However, clinical translation in the MANTA trial underscores the challenges of converting mechanistic synergy into patient benefit. Researchers continuing to investigate this combination should focus on optimized dosing schedules, predictive biomarker identification, and consideration of next-generation endocrine partners. These detailed application notes and protocols provide a foundation for rigorous preclinical evaluation of mTOR inhibitor combinations to advance the treatment of endocrine-resistant breast cancer.
The combination therapy of vistusertib, a dual mTORC1/2 inhibitor, with navitoclax, a BH3-mimetic Bcl-2/xL inhibitor, represents a strategically designed approach to target cancer survival pathways through complementary mechanisms of action. This combination addresses the critical need for novel therapeutic strategies for patients with advanced solid tumors who have exhausted standard treatment options. The scientific rationale for this drug combination stems from compelling preclinical evidence demonstrating that mTOR inhibition can potentiate the apoptotic effects of Bcl-2 family inhibitors through downregulation of Mcl-1 expression, a key resistance mechanism to navitoclax monotherapy.
Molecularly targeted therapies have revolutionized cancer treatment over the past two decades, with small-molecule inhibitors gaining prominence due to their favorable pharmacokinetic properties, oral bioavailability, and ability to target specific oncogenic drivers. [1] Both this compound and navitoclax belong to this class of targeted agents, designed to disrupt critical cell survival pathways that are frequently dysregulated in cancer. This compound directly targets the catalytic site of both mTOR complexes, unlike rapamycin analogs that only allosterically inhibit mTORC1, thereby providing more comprehensive inhibition of this central growth signaling pathway. [2]
The phase I clinical trial (NCT03366103) of this combination was designed to establish the safety profile, determine the maximum tolerated dose (MTD), and identify the recommended phase II dose (RP2D) for further efficacy testing. [3] [4] [5] This trial represents a rational approach to combination targeted therapy development, addressing both therapeutic synergy and mechanisms of resistance that limit the efficacy of single-agent targeted treatments.
The phase I trial followed a standard 3+3 dose escalation design, a rule-based approach commonly employed in oncology phase I trials to determine the maximum tolerated dose while minimizing patient exposure to potentially toxic doses. [6] [3] [4] This design proceeds with cohorts of three patients, with dose escalation continuing until pre-defined dose-limiting toxicities (DLTs) are observed in a significant proportion of patients, establishing the MTD. The primary objectives were to evaluate safety, tolerability, and determine the recommended phase II dose of the combination, while secondary objectives included characterization of pharmacokinetic profiles and preliminary assessment of antitumor activity.
The trial implemented a strategic navitoclax lead-in phase to mitigate the known risk of thrombocytopenia, a primary dose-limiting toxicity of navitoclax monotherapy. [3] [4] [5] All patients received navitoclax alone at 150 mg orally daily for a minimum of 7 days before initiating the combination therapy with this compound. This approach allowed for the assessment of navitoclax's individual safety profile and potential adaptation of subsequent combination dosing based on initial tolerance.
Table 1: Dose Escalation Scheme in Phase I Trial of Navitoclax and this compound
| Dose Level | Navitoclax Schedule | This compound Schedule | Number of Patients | DLTs Observed |
|---|---|---|---|---|
| Level 1 | 150 mg orally daily | 35 mg orally twice daily | 14 | None |
| Level 2 | 250 mg orally daily | 35 mg orally twice daily | 5 | Grade 3 aminotransferase elevation (2 patients) |
The trial enrolled patients with advanced solid tumors that had progressed despite standard therapies, a common population for phase I oncology trials where established treatment options have been exhausted. [3] [4] Key eligibility criteria included:
All participants provided written informed consent following institutional guidelines, with the protocol approved by institutional review boards at participating centers. [4] The patient population reflected the typical phase I oncology cohort, with individuals who maintained reasonable organ function despite advanced disease, allowing for meaningful assessment of drug toxicity and pharmacokinetics.
The combination of navitoclax and this compound demonstrated a manageable safety profile at dose level 1 (navitoclax 150 mg daily plus this compound 35 mg twice daily), with no dose-limiting toxicities observed among the 14 patients treated at this level. [3] [4] [5] The most significant toxicities emerged at dose level 2 (navitoclax 250 mg daily plus this compound 35 mg twice daily), where the main dose-limiting toxicity was grade 3 serum aminotransferase elevation, occurring in two of five patients. This hepatotoxicity represented the dose-limiting event that prevented further dose escalation and established the maximum tolerated dose of the combination.
The observed safety profile reflected the known toxicities of each individual agent while revealing no unexpected synergistic toxicities. Navitoclax-associated thrombocytopenia, a well-characterized class effect of Bcl-xL inhibition due to the dependence of platelet survival on Bcl-xL, was successfully mitigated through the implementation of the 7-day lead-in dosing strategy. [7] [3] This approach allowed for platelet count monitoring and potential dose adjustment before introducing the second agent, demonstrating a rational method for managing predictable hematological toxicity in targeted therapy combinations.
Table 2: Safety Profile of Navitoclax and this compound Combination
| Toxicity Type | Grade 1-2 | Grade 3 | Grade 4 | Management Strategy |
|---|---|---|---|---|
| Aminotransferase elevation | 2 patients | 2 patients (DLT) | 0 | Dose reduction, monitoring |
| Thrombocytopenia | 4 patients | 1 patient | 0 | Navitoclax lead-in, dose adjustment |
| Other hematologic toxicities | 3 patients | 1 patient | 0 | Supportive care |
| Gastrointestinal events | 5 patients | 0 | 0 | Symptomatic management |
Based on the observed safety and tolerability data, the recommended phase II dose (RP2D) was established as navitoclax 150 mg orally daily plus this compound 35 mg orally twice daily. [3] [4] [5] This dose combination demonstrated acceptable tolerability without exceeding the maximum tolerated dose, while achieving drug exposures consistent with those previously associated with antitumor activity for each agent as monotherapy.
In terms of clinical activity, no objective responses were observed among the eight response-evaluable patients in this phase I trial, with stable disease representing the best response. [4] [5] The absence of tumor regression in this small cohort does not necessarily preclude potential efficacy in selected tumor types, particularly given the strong preclinical rationale for the combination. The trial was primarily designed to establish safety and dosing rather than demonstrate efficacy, which would require evaluation in larger, histology-specific phase II trials. Unfortunately, further development of this particular combination was terminated due to discontinuation of this compound development by the sponsor, highlighting the challenges of drug development beyond initial phase I testing.
Robust and validated bioanalytical methods were developed to support the pharmacokinetic evaluation of both this compound and navitoclax in the phase I trial. For this compound quantification, a rapid liquid chromatography tandem mass spectrometric (LC-MS/MS) method was developed and validated according to FDA guidance for bioanalytical methods. [2] This method utilized protein precipitation of 50 μL of plasma with a curve range of 5–5000 ng/mL, quantitation achievable up to 50,000 ng/mL with a 1:10 dilution, and a 3-minute run time. The assay demonstrated excellent sensitivity with a lower limit of quantitation approximately half of previously described methods, providing a simpler and faster approach for therapeutic drug monitoring.
Similarly, a validated LC-MS/MS method was implemented for navitoclax quantification, supporting the understanding of clinical pharmacokinetics and exposure-response relationships. [4] These highly sensitive and specific bioanalytical techniques were essential for characterizing the pharmacokinetic profiles of both agents in the combination setting, allowing for assessment of potential drug-drug interactions and correlation of drug exposure with both toxicities and potential biomarkers of response.
Pharmacokinetic analysis revealed that navitoclax and this compound exposures in the combination setting appeared consistent with levels reported in prior studies of each agent administered as monotherapy. [3] [4] [5] This finding suggests the absence of clinically significant pharmacokinetic drug-drug interactions between the two agents, an important consideration for combination targeted therapy development. The established pharmacokinetic profiles provided assurance that adequate drug exposure was achieved at the recommended phase II dose for potential target modulation.
For navitoclax specifically, additional pharmacokinetic studies in patients with hepatic impairment demonstrated that no dose adjustment is required for patients with mild or moderate hepatic impairment, as maximum plasma concentration (Cmax), area under the curve (AUC0-∞), and terminal elimination half-life (t1/2) in these patients were comparable to those with normal hepatic function. [8] This pharmacokinetic characterization in special populations provides important guidance for clinical use in patients with varying degrees of organ function.
The combination of this compound and navitoclax targets two complementary cell survival pathways frequently dysregulated in cancer. This compound, as a dual mTORC1/2 inhibitor, directly targets the catalytic site of both mTOR complexes, unlike rapamycin analogs that only allosterically inhibit mTORC1. [2] This comprehensive mTOR inhibition results in suppression of cap-dependent translation and reduced expression of multiple oncoproteins, including Mcl-1, an antiapoptotic Bcl-2 family member that confers resistance to navitoclax.
Navitoclax is an orally bioavailable BH3-mimetic that inhibits antiapoptotic Bcl-2 family proteins with high affinity to Bcl-xL, Bcl-2, and Bcl-w. [9] [8] By selectively antagonizing these pro-survival proteins, navitoclax promotes apoptosis through direct activation of Bax and Bak, initiating the mitochondrial apoptosis pathway. The combination strategy leverages the observation that mTOR inhibition downregulates Mcl-1 expression, thereby overcoming a key resistance mechanism to Bcl-2/xL inhibition and sensitizing cancer cells to navitoclax-induced apoptosis.
Diagram 1: Mechanism of Action of this compound and Navitoclax Combination Therapy. This compound inhibits both mTORC1 and mTORC2 complexes, reducing cap-dependent translation and Mcl-1 expression. Navitoclax directly inhibits Bcl-2/Bcl-xL, promoting Bax/Bak activation and apoptosis. The combination overcomes Mcl-1-mediated resistance to Bcl-2/xL inhibition.
While the primary endpoint of this phase I trial was safety and tolerability, the strong mechanistic rationale for the combination suggests potential pharmacodynamic biomarkers that could be incorporated in future studies. For this compound, potential biomarkers include phosphorylation status of mTOR downstream targets such as S6 kinase and 4E-BP1, as well as AKT phosphorylation status as an indicator of mTORC2 inhibition. [2] For navitoclax, biomarkers could include assessment of Bcl-2 family protein expression and profiling of BH3-only proteins to identify tumors primed for apoptosis.
The development of mechanism-based pharmacokinetic/pharmacodynamic models for navitoclax-induced thrombocytopenia represents an advanced approach to predicting and managing this class-specific toxicity. [7] These semi-physiological models incorporate the unique mechanism of navitoclax-induced platelet loss, which differs from traditional chemotherapy-induced myelosuppression, and can inform optimal dosing schedules to maintain therapeutic intensity while minimizing hematological toxicity.
The following detailed protocol outlines the administration schedule for the navitoclax and this compound combination based on the phase I trial design: [3] [4] [5]
The following protocol details the validated LC-MS/MS method for this compound quantification in human plasma: [2]
Diagram 2: Bioanalytical Workflow for this compound Quantification in Human Plasma. The method involves protein precipitation followed by LC-MS/MS analysis with a total run time of 3 minutes, providing sensitive and specific quantification of this compound concentrations for pharmacokinetic studies.
Preclinical evidence suggests that the combination of mTOR inhibition with Bcl-2/xL inhibition may have particular relevance in myeloid malignancies, where both pathways are frequently dysregulated. [4] The dual inhibition approach may overcome resistance mechanisms that limit the efficacy of single-agent targeted therapies in these malignancies. Specifically, in myelofibrosis, navitoclax has demonstrated clinical activity in combination with ruxolitinib, a JAK2 inhibitor, with a distinct safety profile that includes manageable thrombocytopenia. [8]
The recommended phase II dose established in the solid tumor trial (navitoclax 150 mg daily plus this compound 35 mg twice daily) could serve as a starting point for evaluation in hematological malignancies, though additional dose-finding may be necessary to optimize the balance between efficacy and toxicity in these distinct patient populations. The pharmacokinetic and safety data generated in the solid tumor trial provide valuable foundational knowledge for such expansion into hematologic malignancies.
Despite the termination of further development of this specific combination due to discontinuation of this compound, the trial provides important insights for future development of similar targeted therapy combinations: [3] [4] [5]
Future development of similar combinations would benefit from incorporation of robust biomarker strategies to identify patient populations most likely to benefit, potentially focusing on tumors with demonstrated dependence on both PI3K/mTOR and Bcl-2 family survival pathways.
The phase I clinical trial of this compound in combination with navitoclax successfully established a recommended phase II dose of navitoclax 150 mg orally daily plus this compound 35 mg orally twice daily for patients with advanced solid tumors. The trial demonstrated the feasibility of combining dual mTORC1/2 inhibition with Bcl-2/xL inhibition, with a manageable safety profile characterized primarily by reversible hepatotoxicity and manageable thrombocytopenia. The strategic implementation of a navitoclax lead-in phase provided an effective approach to mitigating the known thrombocytopenia associated with Bcl-xL inhibition.
While further development of this specific combination was discontinued, the trial provides valuable insights for future combination targeted therapy development, particularly regarding toxicity management strategies, dosing schedules, and the importance of robust pharmacokinetic and pharmacodynamic assessment. The scientific rationale for simultaneously targeting mTOR and Bcl-2 family proteins remains compelling, suggesting that future combinations with next-generation agents targeting these pathways may yet yield clinically meaningful benefits for selected patient populations.
1. Analytical Method and Significance A robust and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantitative analysis of this compound in human plasma [1] [2]. This method supports clinical pharmacology studies, enabling the exploration of critical exposure-response relationships and therapeutic drug monitoring in clinical trials [2]. The assay is particularly valuable for supporting combination therapy trials, such as those with navitoclax, by providing precise measurement of drug concentrations [2] [3].
2. Key Advantages of the Method This method offers several improvements over earlier procedures:
1. Equipment and Reagents
2. Chromatographic Conditions The table below summarizes the core chromatography conditions.
| Parameter | Specification |
|---|---|
| Column | Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) [2] |
| Column Temperature | 40 °C [2] |
| Mobile Phase | Acetonitrile : Water : Formic Acid (30:70:0.1, v/v/v) [2] |
| Elution Mode | Isocratic [2] |
| Flow Rate | 0.15 mL/min [2] |
| Run Time | 3 minutes [1] [2] |
| Injection Volume | 5 μL [2] |
| Autosampler Temp | 5 °C [2] |
3. Mass Spectrometric Conditions The detection was performed using Multiple Reaction Monitoring (MRM). Key parameters are in the table below.
| Parameter | This compound | Internal Standard (AZD8055) |
|---|---|---|
| MRM Transition (m/z) | 463.1 → 405.1 [2] | 466.1 → 408.2 [2] |
| Ion Spray Voltage | 5500 V (Positive) [2] | |
| Source Temperature | 450 °C [2] | |
| Curtain Gas | 20 psi [2] | |
| Collision Gas | 8 psi [2] | |
| Declustering Potential | 146 V [2] | |
| Collision Energy | 55 V [2] | 53 V [2] |
4. Sample Preparation Procedure (Protein Precipitation)
5. Preparation of Calibrants and Quality Controls (QC)
The method has been comprehensively validated according to FDA guidelines [2]. Key performance data are shown in the table.
| Validation Parameter | Result |
|---|---|
| Accuracy | 98.7% - 105.7% of nominal concentration [1] [2] |
| Precision (CV) | ≤ 10.5% [1] [2] |
| Assay Range | 5 - 5,000 ng/mL [1] [2] |
| Dilution Integrity | 40,000 ng/mL sample diluted 1:10 accurately quantitated [1] [2] |
| Long-term Stability | At least 29 months at -70 °C [1] [2] |
The following diagram illustrates the complete analytical workflow from sample to result.
Vistusertib (AZD2014) is an orally bioavailable, ATP-competitive mTOR inhibitor that targets both mTORC1 and mTORC2 complexes, unlike rapamycin analogs that selectively inhibit mTORC1 [1]. This dual inhibition prevents the paradoxical activation of the AKT pathway that can occur with selective mTORC1 inhibitors, potentially leading to enhanced antitumor effects [2]. The development of reliable bioanalytical methods for quantifying this compound in biological matrices is essential for establishing exposure-response relationships in clinical studies [1]. Liquid chromatography tandem mass spectrometry (LC-MS/MS) has emerged as the technology of choice for such quantification due to its superior sensitivity, specificity, and capacity for high-throughput analysis [1] [3]. These application notes provide detailed methodologies for the accurate quantification of this compound in human plasma using LC-MS/MS, with validation parameters according to regulatory guidelines.
Multiple reaction monitoring (MRM) mass spectrometry is the preferred technique for quantitative bioanalysis due to its exceptional sensitivity and specificity in complex matrices [4]. The specificity of MRM comes from monitoring specific precursor-to-product ion transitions, which significantly reduces chemical noise and enhances the signal-to-noise ratio for accurate quantification.
Table 1: Mass Spectrometer Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Mass Spectrometer | SCIEX 4500 triple quadrupole [1] |
| Ionization Mode | Positive electrospray ionization (ESI+) [1] |
| Ion Spray Voltage | 5500 V [1] |
| Probe Temperature | 450°C [1] |
| Curtain Gas | 20 psi [1] |
| Collision Gas | 8 psi [1] |
| Ion Source Gas 1 | 30 psi [1] |
| Ion Source Gas 2 | 30 psi [1] |
Table 2: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) | Exit Potential (V) |
|---|---|---|---|---|---|
| This compound | 463.1 [1] | 405.1 [1] | 146 [1] | 55 [1] | 10 [1] |
| IS: AZD8055 | 466.1 [1] | 408.2 [1] | 146 [1] | 53 [1] | 10 [1] |
The MRM transition of 463.1 → 405.1 for this compound represents the fragmentation of the parent compound with a loss of a mass unit of approximately 58, which corresponds to specific structural elements of the molecule [1]. The internal standard AZD8055, a structural analog, demonstrates a similar fragmentation pattern with its transition of 466.1 → 408.2 [1]. This parallel fragmentation behavior makes it an ideal internal standard for compensating for variability in sample preparation and ionization efficiency.
Table 3: Liquid Chromatography Parameters
| Parameter | Specification |
|---|---|
| LC System | Nexera X2 UHPLC system [1] |
| Column | Waters Acquity UPLC BEH C18 (2.1×50 mm, 1.7 µm) [1] |
| Column Temperature | 40°C [1] |
| Mobile Phase | Acetonitrile-water-formic acid (30:70:0.1, v/v/v) [1] |
| Elution Mode | Isocratic [1] |
| Flow Rate | 0.15 mL/min [1] |
| Injection Volume | 5 µL [1] |
| Autosampler Temperature | 5°C [1] |
| Run Time | 3 minutes [1] |
Protein Precipitation Method:
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been applied successfully for the extraction of this compound and other mTOR inhibitors from human plasma [3]. This approach involves:
The QuEChERS method demonstrates excellent recovery rates and precision while effectively removing phospholipids and other matrix interferences [3].
The validation of the LC-MS/MS method for this compound quantification was performed according to FDA guidelines, with the following key parameters established [1]:
Table 4: Method Validation Summary
| Validation Parameter | Result |
|---|---|
| Calibration Range | 5–5,000 ng/mL [1] |
| Accuracy | 98.7–105.7% [1] |
| Precision (CV) | ≤10.5% [1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL [1] |
| Dilution Integrity | 40,000 ng/mL sample diluted 1:10 accurately quantitated [1] |
| Stability | ≥29 months at -70°C [1] |
The method demonstrated sufficient sensitivity with a lower limit of quantitation (LLOQ) of 5 ng/mL, which is approximately half of the previously published method [1]. Selectivity was established using six different lots of blank heparin plasma, showing no significant interfering peaks at the retention times of this compound or the internal standard [1]. The signal-to-noise ratio at the LLOQ was greater than 10, confirming adequate sensitivity for clinical applications [1].
This compound demonstrated excellent stability in plasma under various conditions:
The validated method has been successfully applied in multiple clinical trials investigating this compound in various cancer types:
The method has been used to measure plasma concentrations in patients with solid tumors receiving 35 mg twice daily oral doses [1]. In pediatric populations, this compound demonstrated a half-life of approximately 2-4 hours, supporting twice-daily dosing regimens [5].
This compound has been evaluated in multiple clinical settings:
The AuDIT algorithm provides a valuable tool for automated detection of inaccurate and imprecise transitions in MRM-MS data [4]. This algorithm compares relative product ion intensities of the analyte peptide to those of stable isotope-labeled internal standards and calculates coefficients of variation from replicate samples, significantly reducing the time required for manual data inspection while improving overall accuracy [4].
The mammalian target of rapamycin (mTOR) is a serine-threonine kinase that functions as a central mediator of cellular growth signaling, metabolism, and immunity [1]. Dysregulation of mTOR signaling is implicated in multiple cancers, including breast, liver, lung, and renal cell carcinomas [1]. mTOR forms two distinct multiprotein complexes, mTORC1 and mTORC2, which have different functions and substrate specificities.
Figure 1: mTOR Signaling Pathway and this compound Mechanism of Action
This compound directly inhibits the mTOR kinase activity in both complexes by competitively targeting the ATP-binding site, unlike rapalogs that allosterically inhibit only mTORC1 [1] [2]. This dual inhibition prevents the compensatory activation of mTORC2 and AKT that can occur with selective mTORC1 inhibitors, providing a more comprehensive suppression of oncogenic signaling [2].
While the protein precipitation method provides adequate clean-up for most applications, researchers should be aware of potential matrix effects:
The use of a stable isotope-labeled internal standard (when available) is strongly recommended to compensate for matrix effects and variations in extraction efficiency [4].
For laboratories implementing this method:
The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. The use of protein precipitation offers a simple and efficient sample preparation technique, while the rapid 3-minute chromatographic run time enables high-throughput analysis suitable for clinical trial support. The method has been comprehensively validated according to regulatory guidelines and successfully applied in multiple clinical studies, demonstrating its utility in supporting the development of this promising dual mTORC1/2 inhibitor.
The mammalian target of rapamycin (mTOR) is a central mediator of cellular growth and metabolism, with its dysregulation implicated in numerous cancers. Vistusertib (AZD2014) is an orally bioavailable, dual inhibitor of the mTORC1 and mTORC2 complexes, designed to overcome limitations of earlier rapamycin analogs [1] [2].
To support clinical development, a robust and rapid Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) method was developed for the quantitative analysis of this compound in human plasma. This method uses AZD8055 as its internal standard (IS). AZD8055 is structurally similar to this compound and is also a potent, selective mTOR inhibitor, making it an ideal candidate for this role as it mirrors the analyte's chemical properties and behavior during sample processing and analysis [1] [2] [3].
This method offers a simpler protein precipitation preparation and a faster run time compared to earlier techniques, and the following sections detail the complete experimental protocol [1].
Here is the detailed methodology for the bioanalytical determination of this compound in human plasma using AZD8055 as the internal standard.
The following diagram illustrates the complete analytical workflow, from sample preparation to data acquisition:
The method uses a simple protein precipitation technique [1] [2]:
The described LC-MS/MS method has been comprehensively validated according to FDA guidelines. The key performance parameters are summarized in the table below [2].
| Validation Parameter | Result / Specification |
|---|---|
| Assay Range | 5 – 5,000 ng/mL [2] |
| Dilution Integrity | Accurate quantitation of a 40,000 ng/mL sample after 1:10 dilution with plasma [2] |
| Intra-day Accuracy | 98.7% – 105.7% of nominal concentration [2] |
| Intra-day Precision | Coefficient of Variation (CV) ≤ 10.5% [2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (Signal-to-Noise >10) [2] |
| Stability (Long-term, -70°C) | Stable for at least 29 months [2] |
The validation process encompasses several other critical tests, as shown in the workflow below:
The table below summarizes key parameters from published studies using this compound in cell proliferation assays.
| Parameter | Details from Literature |
|---|---|
| Assay Type • Cell growth inhibition assay [1] • Cell proliferation assay (nuclear staining) [2] | |
| Common Cell Lines | Panel of 12 human ovarian cancer cell lines (e.g., A2780, A2780CisR) [1] • Seven genetically diverse ovarian cancer cell lines (e.g., OVCAR3, OVSAHO) [3] • Colorectal cancer lines HCT116 & HT29 [4] |
| Treatment Duration | 72 hours [2] [1] |
| Reported this compound IC₅₀ / Sensitivity Ranges | • Sensitive lines (e.g., HCT116): ~100-200 nM [4] [5] • Resistant lines (e.g., HT29): >1,000 - 5,000 nM [4] |
| Key Readouts | • Cell count normalized to Day 0 [2] • Half-maximal inhibitory concentration (IC₅₀) [4] • Synergy analysis with other agents (e.g., paclitaxel) [1] |
Here is a detailed methodology for a cell proliferation assay using this compound, based on the referenced protocols.
The following diagram illustrates the key stages of the proliferation assay protocol:
I hope these detailed application notes provide a solid foundation for your research. Should you require further clarification on a specific step or analysis, please feel free to ask.
mTOR is a central kinase regulating cell growth, proliferation, and survival. Vistusertib (AZD2014) is a potent dual mTORC1/mTORC2 inhibitor. Its activity can be robustly measured by detecting changes in the phosphorylation states of key downstream effector proteins [1] [2].
The signaling relationships and the site of this compound action are summarized in the pathway below:
Diagram 1. This compound inhibits both mTORC1 and mTORC2, reducing phosphorylation of their respective downstream targets, rpS6 and Akt.
This protocol provides a method for detecting pS6 and pAkt in cultured mammalian cells treated with this compound.
Table 1: Recommended Antibodies and Dilutions for Immunoblotting
| Target Protein | Phosphorylation Site | Antibody Clonality / Species | Suggested Dilution | Purpose |
|---|---|---|---|---|
| rpS6 | Ser235/236 | Rabbit Monoclonal | 1:1000 | Primary |
| rpS6 | Ser240/244 | Rabbit Monoclonal | 1:1000 | Primary |
| Total rpS6 | N/A | Rabbit Monoclonal | 1:2000 | Loading Control |
| Akt | Ser473 | Rabbit Monoclonal | 1:1000 | Primary |
| Total Akt | N/A | Rabbit Monoclonal | 1:2000 | Loading Control |
| Anti-Rabbit IgG | N/A | Goat Polyclonal (HRP) | 1:5000 | Secondary |
Successful mTOR pathway inhibition by this compound will show a strong reduction in the phosphorylation of both S6 and Akt without altering the levels of the total proteins.
Table 2: Expected Immunoblotting Outcomes Following this compound Treatment
| Experimental Condition | pS6 (S235/236) | pS6 (S240/244) | pAkt (S473) | Total S6 | Total Akt |
|---|---|---|---|---|---|
| Serum-Starved (Basal) | Low / Undetectable | Low / Undetectable | Low / Undetectable | Unchanged | Unchanged |
| Insulin-Stimulated + DMSO | High | High | High | Unchanged | Unchanged |
| Insulin-Stimulated + this compound | Strongly Reduced | Strongly Reduced | Strongly Reduced | Unchanged | Unchanged |
This protocol provides a reliable framework for assessing the biochemical efficacy of this compound in cellular models. The key to a successful experiment lies in proper cell handling, the use of validated phospho-specific antibodies, and appropriate controls to accurately interpret the inhibition of the mTOR signaling pathway.
References
The Combination Index method, introduced by Chou and Talalay, is a quantitative tool for analyzing drug interactions based on the mass-action law principle [1]. This method is the foundation for software like CalcuSyn and CompuSyn, which automate the calculations and simulations.
The core of the method is the median-effect equation [1], which describes the relationship between drug dose and its effect. For combinations, the CI theorem provides the following quantitative definitions [2] [1]:
The basic formula for calculating the CI for a two-drug combination is given as: CI = (Expected Growth Inhibition Rate) / (Observed Growth Inhibition Rate) [2].
The following diagram outlines the key stages of a CI determination experiment, from initial setup to final analysis.
A standard approach involves setting up a 96-well plate with the following conditions [1]:
| Treatment Condition | Description | Key Parameter |
|---|---|---|
| Single Agents | A range of concentrations for this compound and the other drug alone. | IC~50~ value for each drug. |
| Combination | The two drugs combined at a fixed concentration ratio (e.g., based on their IC~50~ values). | Fraction affected (Fa) at each combo dose. |
| Controls | Untreated cells (for 100% viability) and blank wells. | Baseline for calculation. |
After treatment for a set duration, cell growth inhibition is measured. The data collected is the percentage of growth inhibition (% Inhibition) or the fraction affected (Fa) at each dose level [1].
CalcuSyn generates several key outputs for interpretation:
| Output Type | Description | How to Interpret |
|---|---|---|
| Dose-Effect Plot | Shows the dose-response curve for each drug alone and the combination. | A leftward shift of the combination curve suggests synergism. |
| Fa-CI Plot | Plots the Combination Index (CI) across different effect levels (Fa). | CI < 1 = Synergism at that effect level. CI > 1 = Antagonism [1]. |
| Isobologram | A graph plotting the doses of the two drugs that produce a specific effect (e.g., IC~50~). | Points falling below the line connecting the IC~50~s of each drug indicate synergism [3]. |
The relationship between the Fa-CI plot and the isobologram is shown in the following workflow.
Vistusertib (AZD2014) is an orally bioavailable, dual mTORC1/2 inhibitor that has shown promising antitumor activity in various cancer models by simultaneously targeting both mTOR complexes, thereby addressing a key resistance mechanism seen with rapamycin analogs that selectively inhibit only mTORC1. [1] [2] As this compound progresses through clinical development, establishing robust bioanalytical methods for therapeutic drug monitoring and exposure-response analysis becomes paramount. This application note details a fully validated LC-MS/MS method for the quantification of this compound in human plasma over the range of 5-5000 ng/mL, utilizing a simplified sample preparation approach that offers advantages over previously published methodologies. [1] [3]
The method described herein demonstrates superior sensitivity with a lower limit of quantitation (LLOQ) of 5 ng/mL—approximately half that of previously reported methods—while maintaining a rapid 3-minute analytical run time. This method has been successfully applied to measure plasma concentrations in patients with solid tumors receiving 35 mg twice-daily oral doses, providing reliable data for pharmacokinetic-pharmacodynamic relationships investigation. [1] [4]
Table 1: LC-MS/MS Instrumentation Parameters
| Component | Specifications |
|---|---|
| LC System | Nexera X2 UHPLC system |
| Analytical Column | Waters Acquity UPLC BEH C18 (2.1×50 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase | Acetonitrile-water-formic acid (30:70:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.15 mL/min |
| Injection Volume | 5 µL |
| Autosampler Temperature | 5°C |
| Needle Wash | 800 µL of 50% acetonitrile after each injection |
| Mass Spectrometer | SCIEX 4500 triple quadrupole |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| Ion Spray Voltage | 5500 volts |
| Probe Temperature | 450°C |
Table 2: MRM Transitions and MS Parameters
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential | Collision Energy |
|---|---|---|---|---|
| This compound | 463.1 | 405.1 | 146 | 55 |
| AZD8055 (IS) | 466.1 | 408.2 | 146 | 53 |
Additional mass spectrometer parameters were as follows: curtain gas 20 psi, collision gas 8 psi, ion source gas 1 30 psi, ion source gas 2 30 psi, exit potential 10, and collision cell exit potential 16. The LC and mass spectrometer were controlled by Analyst software version 1.6.2 or greater. [1]
The calibration curve preparation followed regulatory guidelines for bioanalytical method validation, with independent preparation of calibrators and quality control samples to prevent magnification of potential spiking errors. [5]
The sample preparation utilized a straightforward protein precipitation technique:
Figure 1: Workflow for sample preparation using protein precipitation technique
The developed method achieved excellent chromatographic separation with retention times of approximately 1.39 minutes for both this compound and the internal standard AZD8055, utilizing a 3-minute total run time. The isocratic elution with acetonitrile-water-formic acid (30:70:0.1, v/v/v) provided consistent retention times and symmetric peak shapes. Endogenous plasma components did not interfere with the detection of either compound, demonstrating high method selectivity. [1] [6]
The calibration curve exhibited excellent linearity over the concentration range of 5-5000 ng/mL. A weighted least squares linear regression model (with a weighting factor of 1/x²) was applied to achieve the best fit across the analytical range. The coefficient of determination (r²) consistently exceeded 0.994, indicating a strong relationship between concentration and detector response. [1] [6]
Table 3: Accuracy and Precision Data
| Nominal Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
|---|---|---|---|
| 5 (LLOQ) | 98.7-105.7 | ≤10.5 | ≤10.5 |
| 15 (Low QC) | 96.7-110.3 | ≤12.8 | ≤10.5 |
| 400 (Medium QC) | 95.3-111.8 | ≤12.8 | ≤10.5 |
| 4000 (High QC) | 95.3-111.8 | ≤12.8 | ≤10.5 |
The method demonstrated exceptional sensitivity with a lower limit of quantification (LLOQ) of 5 ng/mL, which is sufficient to detect this compound concentrations in clinical samples following therapeutic dosing. The signal-to-noise ratio at the LLOQ exceeded 10:1, confirming reliable detection at the lowest calibration level. [1]
For samples exceeding the upper limit of quantification, a 1:10 (v/v) dilution with blank plasma was validated. The AULQ QC at 40,000 ng/mL, when diluted 1:10, was accurately quantitated with precision and accuracy within the acceptable limits, extending the effective analytical range to 50,000 ng/mL when applied. [1]
Comprehensive stability evaluations were conducted under various conditions:
The validated method was successfully applied to measure plasma concentrations of this compound in a patient with a solid tumor receiving a 35 mg twice-daily oral dose. The method reliably quantified drug levels across the dosing interval, enabling the characterization of pharmacokinetic parameters and exposure-response relationships. [1]
In a separate study, the method was applied to support the clinical development of a combination regimen of this compound and navitoclax in a Phase I clinical trial (NCT03366103), demonstrating its utility in complex therapeutic combinations. [1] [3]
Figure 2: Clinical application workflow from drug administration to response evaluation
This LC-MS/MS method offers several significant advantages over previously published approaches for this compound quantification:
The method validation followed current regulatory expectations outlined in FDA guidance for bioanalytical methods, incorporating:
This application note presents a fully validated LC-MS/MS method for the quantification of this compound in human plasma over the range of 5-5000 ng/mL. The method utilizes simple protein precipitation for sample preparation and isocratic chromatography with a total run time of 3 minutes, making it suitable for high-throughput clinical applications. The validation data demonstrate that the method is accurate, precise, sensitive, and specific for the determination of this compound in human plasma.
The method has been successfully applied to measure this compound concentrations in patients enrolled in clinical trials, providing reliable data for pharmacokinetic and pharmacodynamic evaluations. The enhanced sensitivity and simplified sample preparation offer practical advantages over previously published methods, making this approach particularly valuable for supporting the ongoing clinical development of this compound.
The following data is adapted from a validated rapid liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the quantitative analysis of Vistusertib in human plasma [1] [2] [3].
Table 1: Precision and Accuracy of this compound QC Samples
| QC Level | Nominal Concentration (ng/mL) | Accuracy (% Nominal) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
|---|---|---|---|---|
| LLOQ | 5 | 98.7% - 105.7% | ≤10.5% | Data not explicitly stated |
| Low | 15 | 98.7% - 105.7% | ≤10.5% | Data not explicitly stated |
| Medium | 400 | 98.7% - 105.7% | ≤10.5% | Data not explicitly stated |
| High | 4,000 | 98.7% - 105.7% | ≤10.5% | Data not explicitly stated |
Table 2: Stability of this compound QC Samples under Various Conditions
| Stability Type | Matrix | Temperature | Duration | Conclusion |
|---|---|---|---|---|
| Long-term | Human Plasma | -70 °C | At least 29 months | Stable [1] [3] |
| Freeze-thaw | Human Plasma | Not specified | Multiple cycles | Stable (specific data in source) [1] |
| Stock Solution | DMSO | -20 °C | At least 10 months | Stable [1] |
Here is the detailed methodology for the preparation and analysis of this compound quality control samples.
The sample preparation involves protein precipitation, and the workflow is as follows:
The method was validated according to FDA guidelines, with the following parameters assessed using the QC samples [1]:
This compound is an orally bioavailable, dual inhibitor of the mTORC1 and mTORC2 complexes [4] [5] [6]. It is a highly selective ATP-competitive catalytic inhibitor of mTOR kinase with an IC50 of 2.8 nM [6]. The following diagram illustrates its position in the PAM signaling pathway and its mechanism of action.
This compound (AZD2014) is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, which targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). Unlike first-generation rapalogs that only inhibit mTORC1, this compound provides comprehensive mTOR signaling blockade, preventing the feedback activation of oncogenic pathways such as PI3K/AKT that commonly occur with mTORC1 inhibition alone [1]. This dual inhibition makes this compound particularly valuable for investigating cancers with hyperactive mTOR signaling, including those with STK11/LKB1 deficiencies, where STK11 loss mediates mTORC activation, GLUT1 up-regulation, and increased glycolysis [2]. The therapeutic potential of this compound has been explored in various clinical contexts, including non-small cell lung cancer (NSCLC), ovarian cancer, and endometrial cancer [2] [3] [4].
The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. mTOR exists in two distinct complexes: mTORC1, which regulates translation, autophagy, and lipid synthesis through substrates like S6K and 4EBP1; and mTORC2, which controls cytoskeletal organization and cell survival primarily through phosphorylation of AKT at Ser473. This compound's mechanism of action involves competitive binding to the ATP-binding site of mTOR, effectively blocking the kinase activity of both complexes. This results in simultaneous suppression of S6K phosphorylation (a mTORC1 substrate) and AKT phosphorylation at Ser473 (a mTORC2 substrate), providing a more complete suppression of mTOR-driven oncogenic signaling compared to rapalogs [1]. Understanding this pathway is essential for designing appropriate western blot experiments to evaluate this compound's biological effects.
Table 1: Key Characteristics of this compound (AZD2014)
| Property | Description | Research Significance |
|---|---|---|
| Target | mTOR kinase (ATP-competitive) | Dual inhibition of mTORC1 and mTORC2 complexes |
| Mechanism | Binds ATP-binding site of mTOR kinase | Prevents feedback activation of AKT seen with rapalogs |
| Primary Effects | Reduces p-S6K, p-4EBP1 (mTORC1) and p-AKT-S473 (mTORC2) | Comprehensive mTOR pathway suppression |
| Research Applications | STK11-deficient NSCLC, ovarian cancer, endometrial cancer models | Studying mTOR-driven cancers and combination therapies |
| Clinical Status | Investigational in multiple phase II trials | Not yet FDA-approved [1] |
Proper cell culture preparation is fundamental for obtaining reproducible results in this compound treatment experiments. Begin by culturing appropriate cell lines in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Common model systems used in this compound research include A549 lung adenocarcinoma cells (STK11-deficient, KRAS mutant) [2], A2780cis ovarian cancer cells (cisplatin-resistant) [3], and various endometrial cancer cell lines representing hormone receptor-positive disease [4]. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂ and routinely passaged to ensure logarithmic growth. For experiments, seed cells at an appropriate density in multi-well plates based on the planned treatment duration to ensure 70-80% confluence at the time of drug addition. Allow cells to adhere and recover for 24 hours before this compound treatment.
This compound should be prepared as a stock solution in DMSO at a concentration of 10-50 mM and stored at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. For treatment, prepare fresh working concentrations by diluting the stock in culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v), and vehicle control treatments should use the same DMSO concentration. Based on clinical and preclinical studies, the recommended concentration range for in vitro experiments is 0.1-10 μM [2] [3]. Treatment duration typically ranges from 1 to 48 hours, with 2-24 hours being most common for phosphorylation studies. Include appropriate controls in every experiment: vehicle control (DMSO only), positive controls for pathway inhibition (e.g., rapamycin for mTORC1), and untreated cells when applicable. For combination studies with other agents like paclitaxel [3] or anastrozole [4], optimize the sequence and timing of combination treatments based on the research objectives.
Selection of an appropriate extraction buffer is critical for maintaining protein integrity and preserving post-translational modifications such as phosphorylation. RIPA buffer (Radioimmunoprecipitation Assay buffer) is widely used for mTOR pathway studies and is prepared with the following components: 25 mM Tris-HCl (pH 7.6), 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, and 0.1% SDS [5]. This buffer composition effectively extracts cytoplasmic, nuclear, and membrane-bound proteins while inhibiting protease and phosphatase activity. Just before use, supplement the buffer with protease and phosphatase inhibitors at recommended concentrations (typically 1-2% v/v of commercial cocktails). Additional supplementation with 1-2 mM sodium orthovanadate (phosphotyrosine phosphatase inhibitor), 5-10 mM sodium fluoride (serine/threonine phosphatase inhibitor), and 1-5 mM EDTA or EGTA (metalloprotease inhibitor) is advised for phosphorylation studies. Maintain buffers ice-cold throughout the extraction process to minimize protein degradation and maintain phosphorylation states.
For protein extraction, begin by placing culture plates on ice and removing the treatment media. Rinse cells gently with ice-cold phosphate-buffered saline (PBS) to remove residual media and serum proteins. Add an appropriate volume of prepared extraction buffer (typically 100-200 μL for a 6-well plate) and incubate on ice for 5-10 minutes to allow complete lysis. Use a cell scraper to detach lysed cells and transfer the lysate to a pre-chilled microcentrifuge tube. For complete extraction, sonicate the lysate briefly (3-5 pulses of 5-10 seconds each) or pass through a 25-gauge needle 5-10 times to shear DNA and reduce viscosity. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet insoluble material [5]. Carefully transfer the supernatant (soluble protein fraction) to a new pre-chilled tube, taking care not to disturb the pellet.
For protein quantification, the bicinchoninic acid (BCA) assay is recommended due to its compatibility with most detergent-based lysis buffers [5]. Prepare a series of bovine serum albumin (BSA) standards in the same buffer as your samples to account for buffer effects. Assay all samples against the same standard curve, and ensure the coefficient of determination (R-squared value) is ≥0.99 for accurate determination of protein concentration [5]. Once quantified, adjust protein concentrations as needed and prepare samples for western blotting by adding an appropriate volume of Laemmli sample buffer (typically 4X or 5X concentration) containing β-mercaptoethanol or dithiothreitol (DTT) as reducing agents. Heat samples at 95-98°C for 5 minutes to denature proteins, then quick-cool on ice before loading onto gels or storing at -80°C for future use.
Gel selection and preparation are critical steps for optimal protein separation. For analyzing mTOR pathway components, 4-12% Bis-Tris gradient gels are recommended as they provide excellent resolution across a broad molecular weight range (10-250 kDa) [5]. Gradient gels are particularly suitable when examining multiple proteins of different sizes simultaneously, such as AKT (≈60 kDa), S6K (≈70 kDa), and S6 (≈32 kDa). Prepare MES (2-(N-morpholino)ethanesulfonic acid) or MOPS (3-(N-morpholino)propanesulfonic acid) running buffer according to manufacturer instructions; MES buffer is preferred for proteins between 3.5-160 kDa, while MOPS provides better resolution for high molecular weight proteins above 200 kDa [5]. Load 10-30 μg of total protein per lane, using precision syringes or gel loading tips for accurate sample deposition. Include a pre-stained protein molecular weight marker in at least one lane to monitor electrophoresis progress and estimate protein sizes. Run gels at constant voltage: 80 V for approximately 20 minutes to allow protein stacking, then increase to 180 V for the remainder of the run (approximately 50 minutes) until the dye front reaches the gel bottom [5]. Avoid excessive voltage to prevent "smiling" artifacts caused by uneven heat distribution across the gel.
Following electrophoresis, proteins must be efficiently transferred to a membrane for immunodetection. Polyvinylidene difluoride (PVDF) membranes are recommended for mTOR pathway proteins due to their high protein binding capacity and mechanical strength [5] [6]. Prior to use, activate PVDF membrane in 100% methanol for 15-30 seconds, then equilibrate in transfer buffer. The wet transfer method is preferred for mTOR pathway components as it provides more consistent transfer efficiency across different molecular weights, particularly important for large proteins like mTOR itself (≈289 kDa). Assemble the transfer sandwich carefully to avoid air bubbles: cathode (black) → sponge → filter paper → gel → membrane → filter paper → sponge → anode (red). Transfer at constant current (300-400 mA) for 60-90 minutes at 4°C to prevent overheating. For validation of transfer efficiency, use reversible protein stains like Ponceau S [6] before proceeding with immunodetection.
After transfer, block the membrane to prevent nonspecific antibody binding. Use 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation [6]. For phospho-specific antibodies, alternative blocking buffers such as 3-5% bovine serum albumin (BSA) in TBST may yield better results by reducing background. Following blocking, rinse the membrane briefly with wash buffer before proceeding to antibody incubation.
Table 2: Primary Antibodies for Detecting mTOR Pathway Components
| Target | Phosphorylation Site | Dilution | Expected Size (kDa) | Function |
|---|---|---|---|---|
| p-S6K | Thr389 | 1:1000 | 70 | mTORC1 substrate - translation regulation |
| p-S6 | Ser235/236 | 1:2000 | 32 | S6K substrate - ribosome biogenesis |
| p-4EBP1 | Thr37/46 | 1:1000 | 15-20 | mTORC1 substrate - translation initiation |
| p-AKT | Ser473 | 1:1000 | 60 | mTORC2 substrate - cell survival & growth |
| Total AKT | - | 1:2000 | 60 | Loading control for AKT |
| β-actin | - | 1:5000 | 42 | Loading control |
For detection of mTOR pathway components, the indirect detection method is recommended using unlabeled primary antibodies followed by labeled secondary antibodies [6]. This approach provides signal amplification and flexibility in detection methods. Dilute primary antibodies in the appropriate blocking buffer (5% BSA for phospho-specific antibodies, 5% non-fat milk for others) according to manufacturer recommendations (typically 1:1000 for phospho-specific antibodies, 1:2000-1:5000 for total proteins). Incubate membranes with primary antibody solution overnight at 4°C with gentle agitation for optimal results, though 1-2 hours at room temperature may suffice for highly expressed targets. Following primary incubation, wash membranes 3-5 times for 5 minutes each with TBST to remove unbound antibody.
Incubate with species-appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) for chemiluminescent detection or fluorescent dyes (e.g., IRDye 680RD, IRDye 800CW) for fluorescent detection. Fluorescent detection offers advantages for quantitative western blotting with a wider linear range than chemiluminescent methods [5]. Use secondary antibodies at recommended dilutions (typically 1:10,000-1:20,000) in blocking buffer for 1 hour at room temperature with gentle agitation. Perform another series of 3-5 washes with TBST before detection. For quantitative fluorescent western blotting (QFWB), use a LI-COR Odyssey or similar imaging system with appropriate laser channels for your fluorescent conjugates [5]. For chemiluminescent detection, incubate membrane with enhanced chemiluminescence (ECL) substrate according to manufacturer instructions and capture signal using a CCD-based imaging system or X-ray film.
Following this compound treatment, researchers should observe dose-dependent and time-dependent decreases in phosphorylation of direct mTOR substrates. Typical results include reduced phosphorylation of S6K at Thr389 and 4EBP1 at Thr37/46 (mTORC1 substrates), along with decreased AKT phosphorylation at Ser473 (mTORC2 substrate) [2] [3]. Total protein levels of these targets should remain relatively constant, confirming that the observed effects are due to phosphorylation changes rather than altered protein expression. The maximum inhibition of phosphorylation is typically observed within 2-4 hours of treatment with optimal this compound concentrations, though this may vary by cell type. These phosphorylation changes demonstrate this compound's mechanism of action as a dual mTORC1/2 inhibitor, distinguishing it from rapalogs that inhibit only mTORC1 and may increase AKT phosphorylation due to loss of feedback inhibition.
The signaling dynamics following this compound treatment can be visualized through the following pathway:
Figure 1: this compound inhibition of mTOR signaling pathway showing key phosphorylation targets for western blot analysis
Proper data normalization is essential for accurate interpretation of western blot results. Use total protein staining or housekeeping proteins like β-actin, GAPDH, or tubulin as loading controls [5]. For quantitative fluorescent western blotting, ensure signals fall within the linear range of detection by preparing standard curves with serial dilutions of control samples [5]. Calculate the phosphorylation ratio by normalizing phospho-protein signal intensity to total protein signal intensity for each target. This approach controls for variations in total protein levels and provides a more accurate measure of pathway inhibition. Compare these ratios between treatment groups and controls to determine the extent of mTOR pathway suppression.
Representative data from this compound studies show DCB (durable clinical benefit) rates of 24.4% in STK11-deficient/KRAS-mutant NSCLC and significant tumor volume reduction in combination with paclitaxel in ovarian cancer models [2] [3]. In clinical contexts, the VICTORIA trial demonstrated improved progression-free survival when this compound was combined with anastrozole in endometrial cancer (5.2 months vs. 1.9 months with anastrozole alone) [4]. These clinical correlations help validate the molecular findings observed in western blot experiments.
Several technical challenges may arise when performing western blot analysis for this compound-treated samples. High background noise can often be addressed by optimizing blocking conditions (extending blocking time, trying alternative blocking agents like BSA instead of milk) or increasing the stringency of washes (increasing detergent concentration to 0.1% Tween-20) [6]. Weak or absent signals for phospho-targets may indicate protein degradation or phosphatase activity during extraction – ensure all buffers contain fresh protease and phosphatase inhibitors and keep samples ice-cold throughout processing. Inconsistent results between replicates may stem from uneven transfer – include reversible protein staining to verify consistent transfer efficiency across lanes.
For optimizing detection sensitivity, consider using fluorescent western blotting with IRDye-conjugated secondary antibodies, which provides a wider linear dynamic range compared to chemiluminescence [5]. When detecting both phospho and total forms of the same protein, ensure complete stripping between probings by validating stripping efficiency with a no-primary-antibody control. For multiplexing experiments, select secondary antibodies with non-overlapping fluorescence spectra and confirm minimal cross-talk between channels. Always include positive and negative controls in each experiment: this compound-treated cells for inhibition controls, growth factor-stimulated cells for phosphorylation positive controls, and untreated cells for baseline comparisons.
Proper experimental controls are essential for validating this compound's specific effects on mTOR signaling. Include vehicle control (DMSO-treated) samples in every experiment to account for any non-specific effects of the solvent. Use rapamycin-treated samples (10-100 nM for 1-2 hours) as a comparator for selective mTORC1 inhibition, which should show reduced S6K phosphorylation but maintained or increased AKT phosphorylation at Ser473. For a positive control demonstrating complete mTOR pathway inhibition, use This compound at 1 μM for 2 hours, which should suppress both S6K and AKT phosphorylation. Genetic controls such as siRNA-mediated knockdown of mTOR components can further validate antibody specificity and biological effects.
To confirm equal protein loading and transfer, use total protein normalization methods such as staining membranes with reversible protein stains like Ponceau S or commercially available total protein stains [6]. For quantitative comparisons across multiple blots, include inter-blot normalization standards – pooled control samples aliquoted and run on each gel. Finally, document all experimental parameters meticulously including this compound batch numbers, antibody lot numbers, exposure times, and processing software settings to ensure reproducibility and facilitate troubleshooting when necessary.
This compound (also known as AZD2014) is a novel, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase with an IC50 of 2.8 nM in cell-free assays. Unlike rapamycin analogs that only partially inhibit mTOR complex 1 (mTORC1), this compound potently inhibits both mTORC1 and mTORC2 complexes, leading to more comprehensive suppression of mTOR signaling. This dual inhibition is particularly valuable in cancer research, as mTOR signaling is frequently dysregulated in numerous malignancies. The compound demonstrates high selectivity for mTOR against multiple PI3K isoforms (α/β/γ/δ), showing no or weak binding to the majority of other kinases when tested at 1 μM concentrations. This compound induces multiple cellular responses including proliferation suppression, apoptosis, cell cycle arrest, and autophagy in various cancer cell lines, demonstrating its broad antitumor activity in preclinical models [1] [2].
The therapeutic rationale for targeting both mTOR complexes simultaneously stems from the compensatory signaling that often occurs with selective mTORC1 inhibition. When only mTORC1 is blocked, feedback loops can lead to AKT activation via mTORC2, potentially limiting therapeutic efficacy. By targeting both complexes, this compound provides more complete pathway inhibition, making it a valuable tool for studying mTOR-dependent signaling networks and their role in cancer cell survival and proliferation [1].
Table 1: Biochemical characteristics of this compound
| Property | Specification | Experimental Context |
|---|---|---|
| Molecular Weight | 462.54 g/mol | - |
| CAS Number | 1009298-59-2 | - |
| Chemical Formula | C₂₅H₃₀N₆O₃ | - |
| mTOR IC₅₀ | 2.8 nM | Cell-free assay |
| mTORC1 Cellular IC₅₀ | 200 nM | pS6 phosphorylation (Ser235/236) in MDA-MB-468 cells |
| mTORC2 Cellular IC₅₀ | 80 nM | pAKT phosphorylation (Ser473) in MDA-MB-468 cells |
| PI3Kα IC₅₀ | 3.766 μM | Selectivity testing |
| Solubility in DMSO | ≥50 mg/mL (108.10 mM) | Hygroscopic DMSO impacts solubility |
| Appearance | Yellow to orange solid | - |
Stock Solution Preparation: Prepare stock solutions in DMSO at concentrations of 10-50 mM. Due to the hygroscopic nature of DMSO that may impact solubility, use freshly opened anhydrous DMSO for optimal results. For a 10 mM stock solution, dissolve 4.63 mg of this compound in 1 mL of DMSO [1] [2].
Aliquoting and Storage: Aliquot the stock solution into small, single-use portions to minimize freeze-thaw cycles that can compromise stability and potency. Store aliquots at -20°C for up to 6 months or at -80°C for up to 1 year. Always use proper amber vials or protect from light, as the compound is light-sensitive [2].
Working Solution Preparation: Prepare working solutions by diluting stock solution in culture medium immediately before use. The final DMSO concentration in cell culture should not exceed 0.5% to maintain cell viability and prevent solvent-induced toxicity. For in vivo studies, this compound can be formulated as a homogeneous suspension using 1% CMC-Na solution at concentrations ≥5 mg/mL [1].
The selection of appropriate cell models is critical for this compound sensitivity testing. Research has demonstrated activity across various cancer types, including lymphoma, breast cancer, ovarian cancer, and neuroblastoma models. For diffuse large B-cell lymphoma (DLBCL), both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes have shown sensitivity, particularly in models with constitutive activation of the PI3K/AKT/mTOR pathway [3]. Maintain cells in their recommended medium (RPMI-1640 for lymphoma cells, DMEM for various solid tumors) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase at the time of experimentation, as cell cycle distribution significantly impacts sensitivity to mTOR inhibition [3] [4].
The following diagram illustrates the complete experimental workflow for this compound sensitivity testing:
Step 1: Cell Plating: Harvest exponentially growing cells by gentle trypsinization (for adherent cells) or direct collection (for suspension cells). Perform a cell count using a hemocytometer or automated cell counter, and assess viability using trypan blue exclusion (should be >95%). Plate cells in 96-well tissue culture plates at optimized densities that ensure 70-90% confluency at the end of the assay period. Typical seeding densities range from 1-5 × 10³ cells/well for adherent cells and 5-20 × 10³ cells/well for suspension cells, but should be determined empirically for each model. Include negative control wells (medium only) and positive control wells (cells with DMSO vehicle) [3] [1].
Step 2: Drug Treatment and Incubation: After 24 hours (allowing cell adherence and recovery), treat cells with this compound across a concentration range (typically 1 nM to 10 μM) using a serial dilution scheme. Include appropriate controls: vehicle control (DMSO at same concentration as drug-treated wells), positive control for cytotoxicity (e.g., staurosporine), and blank wells (medium only). Incubate cells with the drug for 72-120 hours, as determined by preliminary kinetics experiments. The extended incubation allows for comprehensive assessment of the cytostatic and cytotoxic effects of mTOR inhibition [3] [4].
Step 3: Viability Assessment: Following the treatment period, assess cell viability using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions. This assay quantifies ATP levels as a proxy for metabolically active cells. Briefly, add an equal volume of CellTiter-Glo reagent to each well, mix contents for 2 minutes on an orbital shaker to induce cell lysis, allow the plate to incubate at room temperature for 10 minutes to stabilize luminescent signal, and measure luminescence using a plate reader. Normalize data to vehicle-treated controls to calculate percentage viability [3].
The mTOR signaling pathway exhibits complex feedback regulation, where inhibition often leads to compensatory activation of upstream and parallel pathways. Combining this compound with other targeted agents can overcome these adaptive resistance mechanisms. Research has demonstrated that mTOR inhibition amplifies the anti-lymphoma effect of PI3Kβ/δ inhibition in DLBCL models, with the combination completely preventing outgrowth of lymphoma cells in vivo in both cell line- and patient-derived xenograft models [3]. Similarly, in ovarian cancer models, combining rigosertib with PI3K or mTOR inhibition prevents feedback activation of survival pathways while inducing tumor regressions [5]. These findings support the evaluation of rational combination strategies to enhance therapeutic efficacy.
Table 2: Clinically relevant combination strategies for this compound
| Combination Partner | Cancer Model | Dosing Schedule | Key Findings | Reference |
|---|---|---|---|---|
| AZD8186 (PI3Kβ/δ inhibitor) | DLBCL (ABC and GCB subtypes) | Concurrent administration | Overcame resistance to PI3Kβ/δ inhibition; prevented tumor outgrowth in vivo | [3] |
| Paclitaxel | Ovarian cancer (platinum-resistant) | this compound: 50 mg orally twice daily, days 1-3, 8-10, 15-17 Paclitaxel: 80 mg/m² IV, days 1, 8, 15 (28-day cycle) | Safe and feasible but no OS benefit in unselected population | [6] | | PI3K inhibition | Ovarian cancer models | Concurrent administration | Prevented rigosertib-induced survival signaling; induced regressions | [5] |
An alternative to concurrent combination therapy is sequential administration based on the principle of evolutionary steering. This approach exploits the fact that resistance to one drug may confer collateral sensitivity to a second agent. In practice, this involves first applying a drug that selects for a specific resistant population, then using a second drug that specifically targets this resistant population. While this strategy has been demonstrated in lung cancer models with other targeted agents, the same principle can be applied to this compound-based sequences [7]. To implement this approach:
Dose-Response Modeling: Following viability assessment, generate dose-response curves by plotting percentage viability (normalized to vehicle-treated controls) against log₁₀ of this compound concentration. Fit the data using a four-parameter logistic (4PL) nonlinear regression model: Y = Bottom + (Top - Bottom) / (1 + 10^(LogIC₅₀ - X × HillSlope)), where Y is the response, X is the logarithm of concentration, and IC₅₀ is the concentration that produces a response halfway between the top (maximum response) and bottom (minimum response) plateaus. Most graphing software (GraphPad Prism, R) can perform this analysis automatically.
Quality Control Measures: Ensure that the fitted curve has an R² value >0.90, the Hill slope is between -2.5 and -0.5 (indicating appropriate steepness), and the top and bottom plateaus are well-defined. Calculate the Z-factor for the assay using the formula: Z' = 1 - (3 × SDₛ + 3 × SDₙ) / |Meanₛ - Meanₙ|, where SDₛ and SDₙ are the standard deviations of the sample and negative controls, and Meanₛ and Meanₙ are their respective means. Assays with Z' > 0.5 are considered excellent for screening purposes [8].
Solubility Issues: If this compound precipitates in aqueous solutions, prepare fresh stock solutions and ensure that the final DMSO concentration does not exceed 0.5%. For in vivo studies, use the recommended CMC-Na suspension method [1].
Variable Response Across Models: Different cell lines exhibit varying sensitivity to this compound based on their genetic background. DLBCL models with constitutive PI3K/AKT pathway activation show particular sensitivity, while other models may require combination approaches. Always include a positive control cell line with known sensitivity (e.g., MCF7 for breast cancer) to validate your experimental conditions [3] [2].
Feedback Activation: As with many targeted therapies, this compound may induce feedback activation of compensatory pathways. Consider combining with vertical pathway inhibition (e.g., adding PI3K inhibitors) or horizontal pathway inhibition (e.g., adding MEK inhibitors) to overcome this adaptive resistance [5] [3].
This compound represents a valuable research tool for investigating mTOR-dependent signaling in cancer models and evaluating combination strategies to overcome therapeutic resistance. The protocols outlined herein provide a framework for conducting robust sensitivity testing in cell culture systems, with applications in both basic research and preclinical drug development. As precision medicine approaches continue to evolve, functional testing with agents like this compound in patient-derived models may help identify patient subgroups most likely to benefit from mTOR-targeted therapies [8].
This compound (formerly AZD2014) is an investigational small molecule inhibitor that uniquely targets both mTORC1 and mTORC2 complexes, showing promise in preclinical and clinical studies for various cancer types. Unlike rapalogs that selectively target mTORC1, this compound's dual inhibition strategy addresses the paradoxical AKT activation that can occur with mTORC1 inhibition alone, potentially enhancing antitumor efficacy [1] [2]. The compound has a defined chemical structure (C₂₅H₃₀N₆O₃) with a molecular weight of 462.554 g/mol and exhibits typical small molecule pharmacokinetics, though specific ADMET parameters remain under characterization [2].
The mTOR signaling pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism, with frequent dysregulation observed in multiple cancer types. This compound binds to the ATP-binding site of the mTOR kinase, blocking the activity of both mTOR complexes and their downstream signaling cascades [1]. This comprehensive pathway inhibition has demonstrated particular utility in tumors with PI3K-AKT-mTOR pathway deregulation, including endometrial cancers, neurofibromatosis 2-deficient tumors, and certain breast cancer subtypes [3] [1]. The strategic advantage of dual mTORC1/mTORC2 inhibition lies in preventing the compensatory mechanisms and feedback loops that often limit the efficacy of selective mTORC1 inhibitors, providing a more complete suppression of this critical oncogenic pathway.
Cell Line-Derived Xenografts (CDX): CDX models are established through implantation of established human cancer cell lines into immunodeficient mice, typically via subcutaneous injection. These models offer advantages of high reproducibility, rapid tumor growth, and ease of handling, making them suitable for initial drug screening and mechanism-of-action studies [4]. However, CDX models often lack the cellular heterogeneity and stromal components of original tumors, which may limit their predictive value for clinical response.
Patient-Derived Xenografts (PDX): PDX models are generated by direct implantation of fresh patient tumor tissue into immunodeficient mice, preserving the histological architecture, genetic profile, and cellular diversity of the original tumor [5] [4]. These models are particularly valuable for this compound studies because they maintain the molecular context of mTOR pathway activation present in human cancers. PDX models have demonstrated superior performance in predicting clinical drug response compared to traditional cell line models, making them essential for translational research and personalized medicine approaches [6] [5]. The maintenance of tumor microenvironment interactions in PDX models provides a more physiologically relevant system for evaluating therapeutic efficacy.
The choice of immunodeficient mouse strain significantly impacts engraftment success and model utility. Different strains offer varying levels of immunodeficiency, influencing their ability to support human tumor growth:
Table 1: Immunodeficient Mouse Strains for Xenograft Studies
| Mouse Strain | Immune Deficiencies | Engraftment Efficiency | Ideal Applications |
|---|---|---|---|
| Athymic Nude | T-cell deficient | Moderate | Subcutaneous CDX models; easy monitoring [6] [4] |
| NOD-SCID | T-cell and B-cell deficient; reduced NK cell activity | High | PDX models; hematologic malignancies [5] |
| NSG (NOD-scid IL2Rγnull) | T-cell, B-cell, and NK cell deficient; defective innate immunity | Very High | PDX models; metastatic studies; humanized models [6] [7] [4] |
| NOG | Similar to NSG | Very High | PDX models; human immune system reconstitution [5] |
For this compound studies requiring immunotherapy assessment or evaluation of immune-related mechanisms, humanized mouse models represent an advanced option. These are generated by engrafting NSG or NOG mice with human hematopoietic stem cells or peripheral blood mononuclear cells, creating a chimeric human immune system within the mouse host [5] [7]. While technically challenging and expensive, these next-generation PDX models enable investigation of human immune-tumor interactions and evaluation of this compound in combination with immunotherapeutic agents.
Subcutaneous Implantation: This approach involves injecting tumor cells or fragments under the skin of the mouse, typically in the flank region. The advantages include technical simplicity, easy monitoring of tumor growth by caliper measurements, and minimal surgical requirements [6] [4]. However, the subcutaneous site often fails to provide the appropriate tissue microenvironment, potentially influencing drug penetration and tumor biology.
Orthotopic Implantation: Orthotopic models involve implanting tumor cells or tissues into the corresponding organ of origin in the mouse (e.g., mammary fat pad for breast cancer). These models better recapitulate the native tumor microenvironment, including appropriate stromal interactions, vascularization, and metastatic potential [6] [5]. For this compound studies, orthotopic implantation may provide more clinically relevant data on drug efficacy, particularly for evaluating effects on invasion and metastasis. The technical complexity, requirement for specialized surgical skills, and challenges in monitoring tumor growth represent significant limitations of this approach.
Successful this compound efficacy studies require careful planning of model development and thorough validation. For PDX establishment, tumor tissues should be processed and implanted within 2-4 hours of surgical resection to maintain optimal viability [8]. Specimens are typically trimmed to 1-3 mm³ fragments before implantation, either mixed with basement membrane matrix (e.g., Matrigel) or inserted directly using a trocar syringe [6]. Initial engraftment (F0 generation) may require 3-6 months depending on tumor type, with subsequent passages (F1-F3) exhibiting accelerated growth. Successful engraftment is confirmed through palpable mass formation and subsequent histological validation against the original patient tumor.
Model validation should include histopathological analysis to confirm maintenance of original tumor architecture, molecular characterization (genomic sequencing, protein expression), and assessment of mTOR pathway activation status through immunohistochemical staining for phospho-S6 (mTORC1 readout) and phospho-AKT Ser473 (mTORC2 readout) [1]. These validation steps are particularly important for this compound studies to ensure that the targeted pathway remains intact in the model system. Molecular characterization should focus on PI3K-AKT-mTOR pathway components, including PTEN, PIK3CA, and AKT mutations, which may influence response to this compound [3].
Table 2: this compound Dosing Regimens from Preclinical and Clinical Studies
| Study Type | Dosing Regimen | Route | Key Findings | Reference | |----------------|---------------------|-----------|------------------|---------------| | NF2 meningioma phase II trial | 125 mg twice daily, 2 consecutive days per week | Oral | High rate of tumor stabilization (94%); poor tolerability with 78% grade 3/4 adverse events [1] | | Endometrial cancer phase I/II trial (VICTORIA) | 125 mg twice daily, 2 consecutive days per week + anastrozole 1 mg daily | Oral | Improved PFS (5.2 vs. 1.9 months) and 8-week progression-free rate (67.3% vs. 39.1%) [3] | | Preclinical in vivo models | 10-15 mg/kg daily or intermittent schedules | Oral | Effective mTOR pathway suppression; schedule-dependent efficacy and toxicity [1] | | Alternative dosing | 50-75 mg twice daily or continuous once-daily dosing | Oral | Improved tolerability while maintaining target inhibition [1] |
Based on clinical and preclinical experience, the intermittent dosing schedule (125 mg twice daily for 2 consecutive days per week) has been most extensively evaluated but presents tolerability challenges. Alternative regimens including continuous lower-dose administration or modified intermittent schedules may improve the therapeutic window while maintaining efficacy [1]. In xenograft studies, typical dosing ranges from 10-15 mg/kg administered via oral gavage, with treatment duration varying based on experimental endpoints and tumor growth kinetics.
For this compound efficacy studies, both standard and specialized endpoints should be considered:
Standard Efficacy Endpoints: These include tumor volume measurements (using digital calipers), progression-free survival, time to tumor doubling, and gross tumor response rates (based on RECIST criteria) [6] [1]. Tumor volumes are typically calculated using the formula: Volume = (Length × Width²) / 2, with measurements taken 2-3 times weekly.
Molecular Pharmacodynamic Endpoints: Assessment of mTOR pathway modulation is critical for confirming target engagement and understanding mechanism of action. This includes evaluation of phospho-S6 (S235/236 and S240/244) as markers of mTORC1 activity and phospho-AKT (S473) as a marker of mTORC2 activity in tumor tissues collected at endpoint or through serial biopsies [1]. Additional markers may include phospho-4E-BP1 and phospho-NDRG1.
Advanced Imaging Endpoints: For orthotopic models or metastasis studies, in vivo imaging techniques including bioluminescence (for luciferase-expressing cells), magnetic resonance imaging (MRI), and ultrasound provide non-invasive assessment of tumor growth and dissemination [6]. These methods are particularly valuable for monitoring deep-seated tumors not accessible by caliper measurements.
Evaluation of this compound efficacy in xenograft models should incorporate multiple complementary assessment methods. Objective response criteria typically follow standardized approaches such as RECIST guidelines (modified for preclinical studies) or REiNS criteria for neurofibromatosis-related tumors [1]. Treatment responses are categorized as:
In the VICTORIA trial for endometrial cancer, this compound combination therapy demonstrated a 67.3% 8-week progression-free rate compared to 39.1% with anastrozole alone, with an objective response rate of 24.5% versus 17.4% in the control arm [3]. Similarly, in NF2-associated meningiomas, this compound treatment resulted primarily in disease stabilization (94% of target tumors) rather than regression, highlighting the cytostatic nature of mTOR inhibition in certain contexts [1]. These clinical observations should inform endpoint selection and response interpretation in preclinical studies.
Identification of predictive biomarkers is essential for optimizing this compound efficacy and patient selection. Promising biomarker approaches include:
Pathway Activation Markers: Assessment of basal mTOR pathway activity through immunohistochemical staining for phospho-S6 and phospho-AKT in archival tumor tissue may help identify tumors dependent on mTOR signaling [1]. In the NF2 meningioma trial, baseline levels of these markers were evaluated, though no definitive predictive relationship was established due to limited sample size.
Genetic Alterations: Tumors with specific genetic profiles may demonstrate enhanced sensitivity to this compound. These include PTEN loss, PIK3CA mutations, and NF2 mutations, all of which can lead to constitutive mTOR pathway activation [3] [1]. Comprehensive genomic characterization of xenograft models enables correlation of genetic features with treatment response.
Pharmacodynamic Markers: Evaluation of pathway inhibition in post-treatment tumor samples confirms target modulation and can guide dosing optimization. Reductions in phospho-S6 and phospho-AKT levels should correlate with this compound exposure and antitumor activity [1].
The following diagram illustrates the mTOR signaling pathway and this compound's mechanism of action within the context of these biomarker strategies:
Figure 1: this compound Inhibition of mTOR Signaling Pathway - This diagram illustrates this compound's dual inhibition of mTORC1 and mTORC2 complexes, key regulatory nodes in cancer cell proliferation and survival. Genetic alterations (red) can activate mTOR signaling, while this compound blocks both complexes, modulating downstream biomarkers (green) and affecting critical cancer phenotypes.
Materials and Reagents:
Procedure:
Quality Control: Document fragment size, implantation location, and mouse identifier. Track tumor growth by caliper measurements 2-3 times weekly. Successful engraftment typically appears within 4-12 weeks as palpable mass. Confirm tumor formation by histology comparing to original patient sample [6] [8].
Materials and Reagents:
Drug Preparation:
Dosing Procedure:
Monitoring and Data Collection:
Sample Collection at Study End:
Poor Engraftment Rates: Low success rates in PDX establishment represent a significant challenge, particularly for certain tumor types. To improve engraftment:
Variable Growth Rates: Heterogeneous growth patterns, even within the same model, can complicate study timelines and interpretation. Strategies to address this include:
Toxicity Management: this compound, particularly at higher doses, can cause adverse effects including fatigue, lymphopenia, hyperglycemia, and diarrhea [3] [1]. To mitigate these issues:
While xenograft models provide valuable preclinical data, several limitations must be considered:
Stromal Replacement: Human tumor stroma is gradually replaced by mouse stromal components during serial passaging, potentially altering tumor biology and drug response [5]. This limitation can be partially addressed by using early-passage models (F1-F3) for critical studies.
Absence of Intact Immune System: Conventional xenograft models lack functional human immune systems, limiting their utility for evaluating immunomodulatory effects. Humanized PDX models generated by co-engrafting human hematopoietic stem cells address this limitation but are technically challenging and expensive [5] [7].
Species-Specific Metabolic Differences: Mouse and human metabolic differences can affect drug pharmacokinetics and metabolism, potentially altering drug exposure and metabolite formation. Careful pharmacokinetic studies should accompany efficacy evaluations to ensure relevant drug exposure.
For researchers requiring higher-throughput screening approaches, zebrafish PDX (zPDX) models offer an alternative platform. These models enable rapid assessment of drug efficacy using limited tumor material, with results potentially available within 1-2 weeks compared to months for mouse PDX models [9]. However, zPDX models have limitations including differences in drug metabolism and inability to evaluate certain toxicities.
This compound represents a promising therapeutic approach for tumors dependent on mTOR signaling, with xenograft models providing critical preclinical evidence to guide clinical development. Successful implementation requires careful model selection, appropriate dosing strategies, and comprehensive endpoint analysis. The dual mTORC1/mTORC2 inhibition offered by this compound addresses limitations of first-generation mTOR inhibitors, potentially yielding enhanced antitumor activity across multiple cancer types.
Future directions for this compound research include combination strategies with other targeted agents, development of predictive biomarker panels for patient selection, and optimization of dosing schedules to improve the therapeutic index. Additionally, the generation of specialized PDX models from treatment-resistant tumors may provide insights into resistance mechanisms and guide sequential therapy approaches. As the field advances, continued refinement of xenograft methodologies and integration with complementary models will enhance the predictive value of preclinical studies and accelerate clinical translation.
The PI3K/mTOR signaling pathway represents a critical therapeutic target in oncology, particularly in cancers demonstrating resistance to conventional chemotherapy. Ovarian cancer models have shown that activation of this pathway correlates strongly with chemotherapy resistance, creating an urgent need for targeted combination approaches [1] [2]. The dual mTORC1/2 inhibitor vistusertib (AZD2014) has emerged as a promising therapeutic agent that addresses limitations of first-generation mTOR inhibitors by simultaneously targeting both mTOR complexes, thereby preventing feedback reactivation of AKT that often undermines treatment efficacy [2] [3].
The detection of apoptosis represents a crucial endpoint in evaluating the efficacy of combination therapies involving targeted agents like this compound. Cleaved PARP (poly (ADP-ribose) polymerase) serves as a well-established biomarker of apoptosis that reflects the activation of executioner caspases, particularly caspase-3 and caspase-7 [4] [5]. During apoptosis, PARP-1 is cleaved at aspartate 214, generating an 89 kDa fragment that can be specifically detected using monoclonal antibodies [4]. This cleavage event separates the DNA-binding domain from the catalytic domain, effectively inactivating DNA repair capacity and facilitating cellular disassembly [5]. The assessment of cleaved PARP via immunohistochemistry provides spatial information about apoptosis within tumor tissues, making it an invaluable tool for evaluating treatment response in preclinical models and clinical trials.
The immunohistochemistry protocol for cleaved PARP detection follows a standardized approach with specific modifications optimized for this compound combination therapy studies:
Table 1: Key Reagents for Cleaved PARP Immunohistochemistry
| Reagent | Specification | Source/Product Number |
|---|---|---|
| Primary Antibody | Cleaved PARP (Asp214) (D64E10) Rabbit mAb | Cell Signaling Technology #5625 |
| Antigen Retrieval Buffer | 10 mM Sodium Citrate, pH 6.0 | N/A (prepare in lab) |
| Detection System | VECTASTAIN Elite ABC Kit (Mouse IgG) | Vector Laboratories |
| Chromogen | DAB Peroxidase Substrate Kit with Nickel | Vector Laboratories |
| Blocking Serum | Normal Horse Serum | Vector Laboratories |
Preclinical evaluation of this compound in combination with paclitaxel demonstrated significant therapeutic efficacy in cisplatin-resistant ovarian cancer models:
Table 2: Quantitative Results from A2780Cis Xenograft Model After Two Weeks of Treatment
| Treatment Group | Tumor Volume (% of baseline) | Cleaved PARP-positive Cells | p-AKT Reduction | p-S6 Reduction |
|---|---|---|---|---|
| Vehicle Control | 480% (IQR: 420-660) | 0.34 | No | No |
| This compound Alone | 250% (IQR: 160-640) | Not reported | Yes | Yes |
| Paclitaxel Alone | 490% (IQR: 300-940) | Not reported | No | No |
| This compound + Paclitaxel | 220% (IQR: 100-370) | 0.83 (p = 0.0003) | Yes | Yes |
The molecular mechanisms underlying the enhanced efficacy of the this compound-paclitaxel combination involve coordinated modulation of key signaling pathways:
The following diagram illustrates the key signaling pathways affected by this compound and paclitaxel combination therapy and the experimental workflow for their detection:
While cleaved PARP immunohistochemistry provides valuable spatial information in tissue contexts, comprehensive apoptosis assessment requires complementary techniques:
Evaluation of mTOR pathway inhibition represents a critical component of this compound mechanism studies:
Table 3: Additional Antibodies for Signaling Assessment in this compound Studies
| Target | Phosphorylation Site | Biological Significance | Assay Application |
|---|---|---|---|
| S6 | S240/244 | mTORC1 activity readout | IHC, Western Blot |
| AKT | S473 | mTORC2 activity readout | IHC, Western Blot |
| Caspase-3 | Cleaved form | Apoptosis executioner | IHC, Western Blot |
| PDCD4 | N/A | S6K activity indicator | Western Blot |
Successful implementation of these protocols requires attention to several critical technical considerations:
The experimental workflow below outlines the comprehensive approach for evaluating this compound combination therapy:
These detailed application notes establish robust methodologies for assessing the efficacy of this compound in combination with paclitaxel through cleaved PARP detection and complementary signaling analyses. The protocols presented here have been validated in preclinical ovarian cancer models and demonstrated sufficient sensitivity to detect significant increases in apoptosis following combination therapy. The comprehensive approach outlined—encompassing immunohistochemistry, western blotting, and metabolic assessment—provides a framework for mechanistic evaluation of mTOR inhibitors in combination regimens.
The strong correlation between cleaved PARP detection and tumor growth inhibition supports its use as a pharmacodynamic biomarker in clinical trials evaluating this compound combinations. Researchers should implement these standardized protocols to ensure consistent assessment of treatment response across studies and enable meaningful comparisons between different therapeutic combinations targeting the PI3K/mTOR pathway.
This compound (AZD2014) is an ATP-competitive inhibitor that simultaneously targets both mTORC1 and mTORC2 complexes, unlike rapalogs which only inhibit mTORC1. It has an IC₅₀ of 2.81 nM against the isolated recombinant mTOR enzyme [1] [2].
In cellular models, such as MDA-MB-468 cells, this compound reduces phosphorylation of:
This dual inhibition is crucial because targeting only mTORC1 can lead to feedback loops that reactivate AKT via mTORC2. The dual action of this compound provides a more comprehensive blockade of this pathway, which has shown efficacy in various cancer models, including endometrial cancer, breast cancer, and NF2-related meningiomas [3] [4].
Research from the VICTORIA trial (NCT02730923) has identified ribosome biogenesis (RiBi) factors as promising predictive biomarkers for response to this compound, particularly when combined with endocrine therapy [5].
| Biomarker | Function | Expression in Non-Responders vs. Responders | Statistical Significance | Potential Clinical Utility |
|---|---|---|---|---|
| NHP2 | Ribonucleoprotein, part of H/ACA ribonucleoprotein complex | Significantly higher | P = 0.0002 | Predicts resistance to this compound + Anastrozole combination therapy |
| NOP10 | Ribonucleoprotein, part of H/ACA ribonucleoprotein complex | Significantly higher | P = 0.0194 | Predicts resistance to this compound + Anastrozole combination therapy |
| FBL (Fibrillarin) | Ribosomal RNA methyltransferase | Evaluated via IHC and circulating peptides | Under investigation | Potential circulating biomarker via ELISA |
| NCL (Nucleolin) | Regulates rRNA transcription and ribosome assembly | Evaluated via IHC | Under investigation | Potential tissue-based biomarker |
The core finding is that NOP10 and NHP2 mRNA levels were significantly higher in non-responders compared to responders in the this compound + Anastrozole arm, using 8-week progression-free survival as an endpoint [5]. This suggests that RiBi hyperactivation, which is common in cancers, may represent a key mechanism of resistance that can be measured with these biomarkers.
The VICTORIA trial researchers used a medium-throughput RT-qPCR approach on the Biomark HD system (Fluidigm) to quantify 20 RiBi genes [5].
A paramount factor when using mTOR inhibitors like this compound is the choice of reference genes for normalization. A 2025 study demonstrated that mTOR inhibition dramatically rewires cellular functions, destabilizing commonly used reference genes [7] [8].
Unstable reference genes in mTOR-inhibited cells include:
Recommended stable reference genes (cell line-dependent):
Always validate reference gene stability in your specific experimental model using algorithms like geNorm or NormFinder.
Below is the experimental workflow for biomarker analysis using RT-qPCR in this compound studies:
The integration of RT-qPCR-based biomarker analysis in this compound research provides a powerful approach for predicting treatment response and understanding resistance mechanisms. The key to success lies in rigorous experimental design, particularly the validation of reference genes stable under mTOR inhibition, and a focus on ribosome biogenesis pathways as a rich source of predictive biomarkers.
The following diagram illustrates the mTOR signaling pathway and this compound's mechanism of action.
This compound simultaneously inhibits mTORC1 and mTORC2, leading to:
The table below summarizes quantitative efficacy data from published studies utilizing PDX or xenograft models.
| Cancer Type | PDX Model | Treatment Arms | Key Efficacy Outcome | Biomarker Changes |
|---|---|---|---|---|
| ER+ Breast Cancer (Endocrine-Resistant) | Fulvestrant-Resistant PDX [4] | This compound + Fulvestrant vs. Monotherapies | Combination: Delayed tumor progression post-treatment cessation; Re-sensitized tumors to fulvestrant. | Robust reduction in p-S6 and p-AKT; synergy observed. |
| Ovarian Cancer (Cisplatin-Resistant) | A2780Cis Xenograft [5] | This compound + Paclitaxel vs. Monotherapies | Combination: Significant tumor volume reduction (p=0.03) vs. control; Additive effect in cell line panel. | Significant increase in apoptosis (cleaved caspase 3, p=0.0003); Reduction in p-S6, p-AKT. |
The following diagram outlines the integrated workflow for deploying PDX models in this compound drug development.
The integration of this compound with PDX models provides a powerful, clinically relevant platform for evaluating the efficacy of this dual mTORC1/2 inhibitor. The detailed protocols for in vivo testing and biomarker analysis provide a robust framework for research and development professionals. This approach facilitates the transition from preclinical discovery to rational clinical trial design, ultimately helping to advance new therapeutic strategies for resistant cancers.
This methodology is adapted from the validated LC-MS/MS method for quantifying vistusertib in human plasma [1] [2].
The following diagram illustrates the workflow for sample processing and analysis:
This table summarizes the key parameters and findings of the validated method, which provides the evidence for long-term stability [1].
| Parameter | Specification / Result |
|---|---|
| Analytical Range | 5 - 5,000 ng/mL |
| Dilution Integrity | Accurate quantification of a 40,000 ng/mL sample diluted 1:10 (v/v) with plasma |
| Accuracy | 98.7 - 105.7% |
| Precision (CV) | ≤ 10.5% |
| Long-Term Stability | Stable for at least 29 months at -70°C |
| Sample Volume | 50 µL of plasma |
| Internal Standard | AZD8055 |
Q1: What is the proven long-term stability of this compound in plasma at -70°C? this compound has been experimentally demonstrated to remain stable in human plasma for at least 29 months when stored at -70°C [1] [3].
Q2: What are the critical parameters for the LC-MS/MS method to ensure accurate this compound quantification? Key parameters include using the specified MRM transition (m/z 463.1 → 405.1), a C18 UPLC column with an isocratic mobile phase, and protein precipitation as the sample preparation method. The method must be validated for precision and accuracy within the 5-5000 ng/mL range [1].
Q3: How should stability samples be processed and handled to avoid pre-analytical degradation? While the cited study confirms long-term frozen stability, follow general best practices for stability-sensitive compounds:
The table below summarizes the key parameters for the sample preparation and analysis of Vistusertib as validated in the literature [1].
| Parameter | Specification |
|---|---|
| Sample Volume | 50 µL of plasma [1] |
| Precipitation Reagent | 200 µL of acetonitrile (containing internal standard) [1] |
| Internal Standard | AZD8055 (50 ng/mL in acetonitrile) [1] |
| Vortex & Centrifuge | Vortex-mixed, then centrifuged at 1200 × g for 10 min [1] |
| Supernatant Volume | 200 µL transferred to autosampler vial [1] |
| Injection Volume | 5 µL [1] |
| LC Column | Waters Acquity UPLC BEH C18 (2.1×50 mm, 1.7 µm) [1] |
| Mobile Phase | Acetonitrile - Water - Formic Acid (30:70:0.1, v/v/v) [1] |
| Elution Mode | Isocratic [1] |
| Flow Rate | 0.15 mL/min [1] |
| Run Time | 3 minutes [1] |
| MS System | SCIEX 4500 triple quadrupole [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) [1] |
| MRM Transition | This compound: 463.1 → 405.1 ISTD (AZD8055): 466.1 → 408.2 [1] |
This workflow can be visualized in the following diagram:
Here are solutions to common issues you might encounter during method development and application.
1. How can I improve poor protein precipitation recovery?
2. What should I do if my sample concentration is above the calibration curve?
3. How can I address ion suppression or enhancement in the mass spectrometer?
4. What are the critical points for ensuring method precision and accuracy?
Understanding the core concepts can help with troubleshooting and method adaptation [2]:
Matrix effects (ME) occur when compounds co-eluting with your analyte interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement. This is a critical parameter to validate for reliable quantitative results [1] [2] [3].
The following table summarizes the core experimental parameters from a validated method for this compound, which you can use as a reference for your own setup [4] [5].
| Parameter | Specification |
|---|---|
| Analytical Column | Waters Acquity UPLC BEH C18 (2.1×50 mm, 1.7 µm) [4] [5] |
| Mobile Phase | Acetonitrile - water - formic acid (30:70:0.1, v/v/v) [4] [5] |
| Elution Mode | Isocratic [4] [5] |
| Flow Rate | 0.15 mL/min [4] [5] |
| Retention Time | ~1.7 minutes (within a 3-minute total run time) [4] [5] |
| Internal Standard (IS) | AZD8055 (structurally similar mTOR inhibitor) [4] [5] |
| Sample Prep | Protein precipitation with acetonitrile [4] [5] |
| MRM Transition | 463.1 → 405.1 [4] [5] |
You can use the following standard methodologies to quantitatively assess matrix effects in your this compound assay. These are accepted practices in bioanalytical method validation.
This method provides a quantitative measure of the matrix factor (MF) [2] [3] [6]. The workflow below illustrates the process:
MF = 1: No matrix effect.MF < 1: Ion suppression.MF > 1: Ion enhancement.This method is useful for evaluating matrix effects across the calibration range [3].
If you find significant matrix effects for this compound, consider these strategies to mitigate them:
The key to testing selectivity is to demonstrate that the analytical method can accurately measure vistusertib without interference from other substances in the sample matrix (e.g., human plasma) [1].
The following method, developed and validated according to FDA guidelines, provides a reliable protocol for this purpose [1].
| Validation Aspect | Experimental Detail | Acceptance Criterion |
|---|---|---|
| Sample Preparation | Protein precipitation of 50 μL plasma with 200 μL acetonitrile containing internal standard (AZD8055) [1]. | N/A |
| Chromatography | Waters Acquity UPLC BEH C18 column (2.1×50 mm, 1.7 μm); isocratic elution with acetonitrile-water-formic acid (30:70:0.1); 3 min runtime [1]. | N/A |
| Mass Spectrometry | SCIEX 4500 triple quadrupole; ESI+ mode; MRM transition: m/z 463.1 → 405.1 [1]. | N/A |
| Selectivity Testing | Analysis of six different lots of blank heparin human plasma [1]. | Interfering peak area < 20% of LLOQ analyte peak [1]. |
| Sensitivity (LLOQ) | 5 ng/mL [1]. | Signal-to-noise ratio > 10 [1]. |
| Accuracy | 98.7% to 105.7% across the validated range [1]. | Within acceptable validation limits |
| Precision (CV) | ≤10.5% [1]. | Within acceptable validation limits |
Here is a detailed step-by-step guide for conducting the selectivity experiment as outlined in the search results [1].
Q1: What should I do if I detect significant interference in one lot of plasma? A1: The method was validated using six individual lots. If interference is found in one lot, it may be an outlier. Investigate if the interference is consistent and co-elutes with the analyte. You may need to modify the chromatographic conditions (e.g., adjusting the mobile phase or gradient) to achieve better separation from the interfering compound.
Q2: Are there any other mTOR inhibitors that could cross-react in this assay? A2: The specific method above uses MRM for high specificity. However, a separate study developed a method for five mTOR inhibitors (everolimus, AZD8055, this compound, pictilisib, temsirolimus) simultaneously. If your lab works with multiple mTOR inhibitors, you must verify that they do not interfere, as they may have similar physicochemical properties [2].
Q3: How long can processed samples be stored? A3: The provided validation data confirms the long-term stability of this compound in frozen plasma at -70°C for at least 29 months [1]. Stability under specific conditions should be re-verified in your own laboratory.
The following diagram illustrates the complete workflow for the selectivity testing experiment, from sample preparation to data analysis.
The table below summarizes the key parameters from a validated method for quantifying this compound in human plasma [1].
| Parameter | Specification / Result |
|---|---|
| Analytical Technique | LC-MS/MS (SCIEX 4500 triple quadrupole) |
| Chromatography | Waters Acquity UPLC BEH C18 column (2.1×50 mm, 1.7 µm) |
| Mobile Phase | Isocratic: Acetonitrile-water-formic acid (30:70:0.1, v/v/v) |
| Flow Rate | 0.15 mL/min |
| Run Time | 3 minutes |
| Autosampler Temperature | 5°C |
| Sample Injection Volume | 5 µL |
| Sample Matrix | Human plasma (50 µL) |
| Sample Preparation | Protein precipitation with 200 µL acetonitrile (containing IS) |
| LLOQ | 5 ng/mL |
| Stability: Long-Term Frozen | At least 29 months at -70°C |
| Stability: Freeze/Thaw | Stable for cycles (specific number not stated in provided excerpt) |
| Stability: Autosampler | Not explicitly stated in the provided text |
The this compound method uses a specific needle wash procedure: the autosampler needle is washed with 800 μL of 50% acetonitrile after each injection [1]. If you are experiencing carryover despite this, the following guide outlines a systematic troubleshooting approach.
Analyte Solubility and Sample Solution: A common cause of carryover is the analyte precipitating in the flow path. If your sample is in a strong solvent like pure acetonitrile but your initial mobile phase is aqueous (e.g., 30% methanol), the analyte can crash out in the loop or injection valve [2]. Solution: Try to reconstitute or dilute your processed sample in a solvent that closely matches the initial mobile phase composition to maintain solubility throughout the injection process.
Autosampler Hardware: Physical damage or contamination in the injection system can be a source of persistent carryover. Solution: Consult with a service engineer to inspect and potentially replace the injection valve's rotor seal and stator [2]. Installing an in-line filter before the injector can also prevent particulates from damaging these components.
Needle Wash Solvent and Protocol: The default wash solvent might not be strong enough for "sticky" analytes. Solution: If your autosampler has a multi-wash function, implement a protocol where the needle is first rinsed with a stronger solvent (e.g., Isopropanol (IPA) and Methanol mixtures, like 50:50 IPA:MeOH) to dissolve the analyte, followed by a final wash with a solvent that matches your initial mobile phase to ensure compatibility [2]. If multi-wash is not available, you may need to find a single, more effective wash solvent through experimentation.
For context, here is the core sample preparation and chromatography protocol from the validated method [1]:
A key parameter for method robustness—autosampler stability (how long the prepared this compound sample remains stable in the autosampler tray)—was not explicitly covered in the provided search results [1].
The table below summarizes key parameters for preparing and storing vistusertib stock solutions based on supplier data and research protocols.
| Parameter | Specification | Source / Context |
|---|---|---|
| Recommended Solvent | DMSO | [1] [2] [3] |
| Typical Stock Concentration | 10 mM - 100 mM | [2] [3] |
| Solubility in DMSO | 36 mg/mL (77.83 mM) - 92 mg/mL (198.9 mM) | [2] [3] |
| Storage Temperature | -20°C or -80°C | [1] [2] |
| Reported Storage Period | 6 months to 1 year (at -20°C or below) | [1] [2] |
| Aliquoting Recommendation | Yes, to avoid freeze-thaw cycles and moisture | [4] |
| Container | Tightly sealed, low-headspace vials | Implied by general best practices [4] |
For context, here is how this compound solutions are handled in documented experiments.
A common protocol for cell-based assays is outlined below.
This workflow is standard practice, ensuring that the final concentration of DMSO in cell culture is non-toxic, typically not exceeding 0.1% [3].
A validated LC-MS/MS method for quantifying this compound in plasma provides insights into handling:
Q1: Why is my this compound precipitating out of solution? DMSO is hygroscopic and absorbs water from the atmosphere, which can cause dissolved compounds to precipitate. To prevent this:
Q2: How can I ensure my stock solution remains stable and accurate?
Q3: The search results lack concrete long-term stability data for DMSO stock. What should I do? This is a common challenge. In the absence of vendor-provided stability data:
Carryover occurs when a sample is contaminated by a residual analyte from a previous injection. The table below summarizes the core concepts and recommendations based on current scientific literature.
| Aspect | Description & Purpose | Key Recommendations |
|---|---|---|
| General Principle [1] | Evaluate if analyte residue from a high-concentration sample artificially increases the result of a subsequent sample. Move beyond simple pass/fail to a risk-based assessment. | Establish a risk threshold; identify "at risk" samples for re-analysis. |
| Assessment Method [2] [3] | Inject a blank sample immediately after a high-concentration standard (e.g., the Upper Limit of Quantification, ULOQ). | Use a blank plasma sample or a miscible solvent (e.g., acetonitrile-water mixture). |
| Acceptance Criterion [1] [3] | The response in the blank should not interfere with the accuracy of the Lower Limit of Quantification (LLOQ). | Peak area in blank ≤ 20% of the LLOQ peak area. In some methods, no carryover should be detectable [3]. |
| Troubleshooting | If carryover is above the threshold, the source must be identified and reduced. | Common fixes: improve autosampler washing procedure, use a different injection needle, modify mobile phase, or passivate the LC system. |
The following workflow visualizes the process for investigating and resolving carryover in an analytical run:
For the specific LC-MS/MS method quantifying this compound in human plasma, here are the key experimental details and the reported carryover assessment.
Chromatography & Mass Spectrometry Conditions [2]:
Sample Preparation [2]:
Carryover Assessment in the Validated Method [2]: The method validation specifically included carryover as a parameter. The authors reported that the autosampler needle was washed with 800 µL of 50% acetonitrile after each injection to minimize residue. Following this protocol, the validated method for this compound demonstrated that no significant carryover was observed [2].
Q1: The carryover in my this compound method is above 20% of the LLOQ. What should I do?
Q2: How can I manage carryover if I cannot eliminate it completely? A practical approach is to implement a risk-based sample run order.
Ion suppression is a matrix effect in LC-MS where co-eluting substances from the sample interfere with the ionization of your target analyte, leading to reduced signal intensity [1] [2].
It's crucial to test for ion suppression during method development. The most informative technique is the post-column infusion experiment [1] [2].
The diagram below illustrates the setup and typical outcome of this diagnostic experiment.
Diagram: Setup for a post-column infusion experiment to visualize ion suppression.
In this experiment, you inject a blank, processed sample (e.g., drug-free plasma extract) while continuously infusing your analyte. The dips in the baseline signal, as seen in the red areas above, directly show the retention times where ion-suppressing compounds are eluting. If your analyte elutes in one of these dips, its quantification will be compromised [1] [2].
The table below summarizes the primary strategies to overcome ion suppression.
| Strategy | Core Principle | Specific Examples from this compound Methods |
|---|
| Optimize Sample Preparation | Remove interfering matrix components before injection. | Two published methods for this compound use: • Protein Precipitation with acetone and acetonitrile [3] [4]. • Solid-Phase Extraction (SPE) [4]. | | Refine Chromatography | Separate the analyte from ion-suppressing compounds. | Using a C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, Waters Acquity BEH C18) to achieve good retention and separation of this compound [3] [4]. | | Leverage Internal Standards | Correct for variability in ionization efficiency. | Using a structurally similar internal standard (AZD8055) to normalize for signal variations, including those caused by suppression [4]. | | Explore Advanced Techniques | Use specialized protocols for comprehensive correction. | Using a stable isotope-labeled internal standard (IROA-IS) and a companion algorithm to measure and correct for ion suppression across all detected metabolites [5]. |
Here are summaries of successfully applied methodologies for this compound quantification in biological matrices.
1. This compound Quantification in Rat Plasma via UHPLC-MS/MS [3]
2. This compound Quantification in Human Plasma via LC-MS/MS [4]
For highly complex samples or non-targeted studies, a robust workflow involving a stable isotope-labeled internal standard (IROA-IS) can be implemented. The following chart outlines this advanced process.
Diagram: Workflow for advanced ion suppression correction using IROA standards.
This method works because the spiked-in IROA-IS experiences the same ion suppression as the endogenous analytes. By measuring the signal loss of the IROA-IS, the suppression factor for each metabolite can be calculated and used to correct the final data, significantly improving quantitative accuracy [5].
The table below outlines common HPLC/UHPLC issues and solutions relevant to this compound analysis, compiled from chromatography support guides [1] [2].
| Symptom | Possible Cause | Solution |
|---|---|---|
| Abnormal Peak Shape (Tailing, Fronting) | Dead volume in capillary connections | Inspect and properly reconnect fittings to eliminate dead volume. |
| Column degradation or voiding | Replace the column. Avoid pressure shocks and aggressive pH conditions. | |
| Sample solvent stronger than mobile phase | Dissolve or dilute the sample in the starting mobile phase composition. | |
| Interaction of basic analyte with silanol groups | Use high-purity silica columns or polar-embedded phases. | |
| Peak Tailing | Blocked column frit or particles on column head | Replace the pre-column frit. Identify and eliminate source of particles. |
| Column overload | Reduce the amount of sample injected. | |
| Variation in Retention Times | Unstable mobile phase flow rate | Check the pump for normal operation and ensure stable flow. |
| Mobile phase composition change | Check the mobile phase for consistency and evaporation. | |
| Column temperature fluctuation | Use a column oven to maintain a stable temperature. | |
| Worn injector needle seal | Replace the needle seal. | |
| Ghost Peaks | Contamination in flow path (needle, sample loop) | Rinse the entire system with strong solvents like 17% phosphoric acid, followed by purified water and mobile phase. |
| Contaminated rinse liquid | Ensure the rinse port is clean and use fresh, high-quality solvents. | |
| Broad Peaks | Detector flow cell volume too large | Use a flow cell with a volume not exceeding 1/10 of the smallest peak volume. |
| Extra-column volume too large | Use short capillaries with narrow internal diameters. | |
| Detector response time set too long | Set the detector response time to less than 1/4 of the narrowest peak's width. |
Here are the specifics from validated methods for quantifying this compound in biological matrices, which can serve as a reference for optimal conditions.
1. UHPLC-MS/MS Method for this compound in Human Plasma This method uses a straightforward protein precipitation technique [3].
2. QuEChERS-UHPLC-MS/MS Method for Multiple mTOR Inhibitors This method uses a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) approach for sample clean-up, which can improve peak shape by reducing matrix effects [4].
The following diagram summarizes the logical workflow for diagnosing and resolving peak shape issues, based on the troubleshooting principles above:
The following table compares two validated LC-MS/MS methods for quantifying this compound, highlighting their different approaches to internal standard selection.
| Method Aspect | Method 1: Structural Analog IS | Method 2: Stable Isotope-Labeled IS |
|---|---|---|
| Analyte | This compound (AZD2014) [1] [2] | Tuvusertib (M1774) [3] |
| Internal Standard (IS) | AZD8055 (structurally similar mTOR inhibitor) [1] [4] | Tuvusertib-IS (13C,15N-labeled Tuvusertib) [3] |
| IS Type | Structurally Related Analog | Stable Isotope-Labeled (SIL) |
| Rationale for IS Selection | A stable labeled IS was unavailable for this compound [5]. | Use of a stable isotopic internal standard to meet FDA guidance [3]. |
| Key Advantages | - Compensates for extraction efficiency and instrument variability.
The decision-making process for selecting and troubleshooting an internal standard is outlined in the diagram below.
Here is the detailed methodology for the this compound assay using AZD8055 as the internal standard, as validated in the research [1] [5] [2].
Chromatography
Mass Spectrometry
Sample Preparation (Protein Precipitation)
Here are solutions to some frequently encountered problems in this compound bioanalysis.
Poor or Inconsistent IS Response
Signal Suppression or Enhancement
Inaccurate Quantification at High Concentrations
Peak Tailing or Poor Chromatography
The following table outlines the core parameters of a validated LC-MS/MS method for quantifying vistusertib in human plasma [1].
| Parameter | Specification |
|---|---|
| Sample Type | Human heparin plasma [1] |
| Internal Standard | AZD8055 (structurally similar compound) [1] |
| Extraction Method | Protein Precipitation [1] |
| Sample Volume | 50 µL [1] |
| Precipitation Solvent | Acetonitrile (containing the internal standard) [1] |
| Solvent-to-Sample Ratio | 3:1 (150 µL acetonitrile to 50 µL plasma) [1] |
| Chromatography Column | Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm [1] |
| Run Time | 3 minutes [1] |
| Calibration Curve Range | 5–5000 ng/mL [1] |
Detailed Step-by-Step Procedure [1]:
The workflow for this optimized protocol is as follows:
The following table addresses potential problems and solutions related to the sample preparation process.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low recovery/weak signal | Incomplete protein precipitation; analyte loss | Ensure vigorous vortexing after adding acetonitrile. Confirm solvent-to-sample ratio is precisely 3:1 [1]. |
| Inconsistent results | Pipetting errors; incomplete mixing | Calibrate pipettes regularly. Ensure samples are vortexed thoroughly and consistently [1]. |
| High chromatographic background | Insufficient centrifugation; column contamination | Centrifuge samples adequately post-precipitation to remove all precipitated material. Follow column cleaning and maintenance protocols [1]. |
To further optimize your protocol, consider these insights derived from the published method:
The table below summarizes key parameters from validated methods for detecting vistusertib in plasma using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode [1] [2] [3].
| Parameter | Value from Scott et al. [1] [2] [3] | Value from Wang et al. [4] |
|---|---|---|
| Instrument | SCIEX 4500 | Not specified in detail |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization |
| Q1/Q3 Resolution | Unit resolution | Unit resolution |
| MRM Transition (this compound) | 463.1 → 405.1 | 463.1 → 405.1 |
| MRM Transition (IS: AZD8055) | 466.1 → 408.2 | 466.1 → 177.1 |
| Declustering Potential (DP) | 146 V | - |
| Collision Energy (CE) | 55 V | - |
| Ion Spray Voltage | 5500 V | - |
| Source Temperature | 450°C | - |
| Curtain Gas | 20 psi | - |
| Collision Gas | 8 psi | - |
| Ion Source Gas 1 | 30 psi | - |
| Ion Source Gas 2 | 30 psi | - |
Here are solutions to frequently encountered problems when developing or running a this compound assay.
| Issue | Possible Causes | Troubleshooting Steps |
|---|
| Low Sensitivity / Poor Signal | - Suboptimal compound-specific parameters (CE, DP)
This protocol is adapted from the validated method by Scott et al. [1].
Sample Preparation (Protein Precipitation)
Liquid Chromatography
Mass Spectrometry
The following diagram illustrates the complete this compound analysis workflow.
The following table summarizes the core mobile phase parameters from two peer-reviewed methods. Both use a Waters Acquity UPLC BEH C18 column (2.1×50 mm, 1.7 µm) and operate in reversed-phase mode [1] [2].
| Parameter | Method 1: Rapid LC-MS/MS Analysis | Method 2: Multi-Analyte mTOR Inhibitor Panel |
|---|---|---|
| Mobile Phase | Acetonitrile - Water - Formic Acid (30:70:0.1, v/v/v) [1] [2] | Methanol and Water (both containing 0.1% formic acid and 2 mmol/L ammonium acetate) [3] |
| Elution Mode | Isocratic [1] [2] | Gradient (specific profile detailed in [3]) |
| Flow Rate | 0.15 mL/min [1] [2] | Information not specified in abstract |
| Column Temperature | 40°C [1] [2] | 40°C [3] |
| Run Time | 3 minutes [1] [2] | 10 minutes [3] |
| Detection | SCIEX 4500 triple quadrupole MS [1] [2] | UHPLC-MS/MS [3] |
Mobile phase-related problems can significantly impact assay performance. Here are common issues and their solutions, synthesized from general HPLC best practices and the specific vistusertib methods.
| Issue & Signs | Potential Causes | Corrective Actions | | :--- | :--- | :--- | | Poor Peak Shape (Tailing or Broadening) |
This workflow details the specific method for quantifying this compound in human plasma using protein precipitation and isocratic elution [1] [2].
Q1: Can I use methanol instead of acetonitrile in the mobile phase for this compound? While the cited methods use acetonitrile, methanol can be a viable substitute. A study analyzing five mTOR inhibitors found that methanol provided slightly higher analyte response values compared to acetonitrile [3]. However, changing the organic solvent will alter the chromatographic selectivity and retention times, so a re-validation of the method is necessary.
Q2: Why is my retention time unstable even when using the correct mobile phase ratio? This is often caused by improper mobile phase preparation [4]. Ensure that the pH of the aqueous component is adjusted before mixing it with the organic solvent, as pH meters are calibrated for aqueous solutions. Also, prepare mobile phases fresh daily and use consistent, standardized mixing procedures to ensure reproducibility.
Q3: The method uses 0.1% formic acid. When should I consider using a buffer instead? For analytes whose ionization state is highly sensitive to pH, a buffer provides more robust control. If you experience poor peak shape or retention time drift with formic acid alone, switching to a volatile buffer like 5-10 mM ammonium acetate can help stabilize the pH and improve reproducibility [5] [4]. Always ensure additives are MS-compatible.
| Strategy | Key Parameter(s) to Adjust | Primary Effect | Key Considerations |
|---|---|---|---|
| Shorten Column Length [1] | Column dimensions (e.g., 30 m to 15 m) | Directly reduces runtime by halving the separation path. | Potential loss of resolution; may require adjustment of other parameters (e.g., temperature program) to compensate [1]. |
| Optimize Temperature Program [1] | Ramp rate, final temperature, hold times | Increases the speed of analyte elution. | Faster ramps and higher temperatures can reduce resolution; careful balancing is needed [1]. |
| Increase Carrier Gas Flow Rate [1] | Helium or Hydrogen flow rate | Speeds up analyte travel through the column. | Can lower chromatographic resolution; must operate within the system's pressure limits [1]. |
| Use Targeted MS Methods [1] [2] | Dwell times, monitored ion transitions (MRM) | Reduces cycle time, increases data points per peak, allowing for faster chromatography without losing data quality [1] [2]. | Requires prior knowledge of the analyte's mass spectrometric behavior [1]. |
| Implement (U)HPLC [2] | Column particle size (<2 µm), higher pressure | Provides superior separation efficiency, allowing for shorter columns and faster flow rates without significant resolution loss. | Requires instrumentation capable of handling high back-pressures. |
This protocol is adapted from a study on synthetic cathinones, which successfully reduced runtime by 3.83 minutes while improving separation [1].
This approach uses a tandem mass spectrometer as a filter to achieve selectivity, allowing for rapid chromatography [2].
What is the first parameter I should change to reduce run time? The most direct approach is to shorten the chromatographic column. Halving the column length can approximately halve the run time, though this must be balanced against potential reductions in resolving power [1].
I have shortened my column, but now two peaks co-elute. What should I do? Co-elution after shortening the column indicates that the faster analysis has compromised resolution. You should re-optimize the method's selectivity by making the temperature gradient (for GC) or the mobile phase gradient (for LC) shallower around the retention time of the co-eluting peaks. If the peaks are known, a targeted MS/MS method can distinguish them even without full chromatographic resolution [1] [2].
How can a mass spectrometer help me run my assays faster? A mass spectrometer, especially when operated in a targeted mode (like MRM on a QQQ), acts as a highly selective filter. This allows you to focus only on the specific ions for this compound, reducing background noise. This selectivity gives you the freedom to use faster, "dirtier" chromatography because the MS can differentiate the analyte from co-eluting matrix components, thereby enabling significant run time reductions [2] [1].
This workflow diagram outlines a logical, step-by-step path for optimizing your analytical method.
The most fundamental difference lies in how these inhibitors interact with the mTOR protein and the resulting scope of their inhibition.
| Feature | Vistusertib (AZD2014) | Rapamycin Analogs (Rapalogs) |
|---|---|---|
| Inhibitor Type | ATP-competitive mTOR kinase inhibitor [1] [2] [3] | Allosteric mTORC1 inhibitor [4] [5] |
| Target Complexes | Dual inhibitor of both mTORC1 and mTORC2 [1] [6] [2] | Primarily mTORC1 only [1] [4] [5] |
| Feedback Loops | Suppresses feedback activation of AKT by inhibiting mTORC2 [1] [7] | Can induce AKT activation via loss of mTORC1-dependent negative feedback [7] [2] |
| Downstream Signaling | Potently inhibits phosphorylation of S6K1, 4E-BP1 (mTORC1), and AKT Ser473 (mTORC2) [1] | Potently inhibits S6K1 phosphorylation; weaker inhibitor of 4E-BP1 phosphorylation [1] |
The following diagram illustrates the mTOR signaling pathway and the distinct points of inhibition for these two drug classes.
The different mechanisms of action translate into distinct biological and clinical outcomes, as evidenced in preclinical and clinical studies.
| Aspect | This compound (AZD2014) | Rapamycin Analogs (Rapalogs) |
|---|
| Preclinical Anti-tumor & Immunomodulatory Effects | - Synergizes with immune checkpoint blockade (anti-CTLA-4, anti-PD-1) in syngeneic models [1].
To help you contextualize the data, here are the methodologies used in some of the key studies cited.
In Vitro T-cell Activation and Signaling (from [1])
In Vivo Syngeneic Tumor Models & Combination Therapy (from [1])
The distinct mechanisms of these inhibitors lead to different downstream signaling consequences and therapeutic rationales.
The diagram above shows the core signaling pathway. The key difference lies in how the two inhibitor types affect the AKT feedback loop:
The synergistic potential of this compound with other agents is a major focus of clinical research.
Experimental Protocol (Preclinical in vivo)
Key Findings:
Experimental Protocol (Preclinical in vivo)
Key Findings:
When evaluating these inhibitors in a research or clinical trial context, the following pharmacodynamic biomarkers are critical for confirming target engagement and mechanistic differentiation.
| Assessment | Key Biomarkers | Interpretation & Significance |
|---|
| Target Engagement & Pathway Modulation | Reduction in p-S6K (T389) / p-S6 (S235/236 / S240/244): Indicates successful mTORC1 inhibition [6] [4]. Reduction in p-AKT (S473): Confirms successful mTORC2 inhibition and distinguishes dual inhibitors from rapalogs, which may increase p-AKT [4] [7]. | Essential for verifying the drug is hitting its intended target and achieving the desired comprehensive pathway suppression. | | Tumor Response & Cell Fate | Tumor Volume / RECIST Response: Standard efficacy measure [6]. Cleaved Caspase-3 / Cleaved PARP: Measures induction of apoptosis [4]. | Demonstrates the functional consequence of pathway inhibition on tumor survival and growth. | | Immune Contexture (for IO combos) | T-cell Exhaustion Markers (PD-1, TIM-3): Reduction suggests reversal of T-cell exhaustion [5]. T-cell Activation Markers (CD25, ICOS, Granzyme B): Increase indicates enhanced effector function [5]. Cytokines (IFN-γ): Measures a key Th1 anti-tumor cytokine [5]. | Critical for understanding the immunomodulatory effects of mTOR inhibition in the tumor microenvironment. |
Future clinical research should focus on identifying robust biomarkers to select patients most likely to benefit from dual inhibition and on optimizing combination regimens to maximize efficacy and manage toxicity.
| Trial / Identifier | Cancer Type | Regimen | Phase | Efficacy Findings | Notes |
|---|---|---|---|---|---|
| AcSé-ESMART (Arm E) [1] | Paediatric Advanced Malignancies | This compound Monotherapy | I/II | • Best Response: Stable disease (SD) in 2/4 patients (50%) [1]. | Intermittent dosing (2 days on/5 days off). Limited clinical response as a single agent [1]. |
| AcSé-ESMART (Arm F) [1] | Paediatric Advanced Malignancies | this compound + Topotecan-Temozolomide (TOTEM) | I/II | • Objective Response Rate (ORR): 20% (2/10 patients, 1 CR, 1 PR) [1]. • Clinical Benefit: 4/10 patients (40%) [1]. | Combination showed antitumor activity but with significant hematologic toxicity [1]. | | BISCAY (Module E) [2] | Muscle Invasive Bladder Cancer (MIBC) | this compound + Durvalumab | Ib | Results not yet published. | A biomarker-directed, multi-arm study to assess safety and efficacy. Recruitment complete [2]. |
The design of these trials is critical for interpreting the results. Here are the key methodological details.
AcSé-ESMART Trial (Arms E & F) [1]: This was a phase I/II, open-label, multi-centre study in children with relapsed or refractory malignancies.
BISCAY Trial (Module E) [2]: This was an open-label, randomised, multi-drug, biomarker-directed, multi-centre Phase 1b study in patients with Muscle Invasive Bladder Cancer (MIBC).
This compound is a dual mTORC1/2 inhibitor. Its mechanism of action and the rationale for combination strategies can be visualized as follows:
This diagram illustrates the key pathways and mechanisms:
The available evidence, though preliminary, indicates that this compound's clinical utility is more promising in combination regimens than as a monotherapy. The monotherapy data showed limited efficacy, primarily achieving disease stabilization [1], whereas the combination with chemotherapy demonstrated a measurable objective response rate in a refractory pediatric population [1].
The combination with immunotherapy represents a biologically rational but still unvalidated approach, pending results from trials like BISCAY [2]. This aligns with broader research efforts exploring mTOR inhibitors to overcome resistance to cancer immunotherapy [3].
A pivotal study investigated the molecular determinants of response to mTOR inhibitors, including allosteric inhibitors similar to Vistusertib, across a panel of 31 breast cancer cell lines. The findings provide a critical distinction between two common PI3K pathway alterations [1]:
This indicates that for a drug like this compound, the presence of a PIK3CA mutation is a potential positive predictor of sensitivity, while PTEN loss is not.
The following table summarizes the core findings from the research, which used methodologies relevant to your work [1].
| Genetic Alteration | Sensitivity to mTOR Inhibitors (e.g., this compound) | Key Experimental Findings |
|---|---|---|
| PIK3CA Mutation | Sensitive | Selective sensitivity to mTOR allosteric and kinase inhibitors was demonstrated. |
| PTEN Loss | Not Sensitive | Loss of PTEN function did not confer sensitivity to these drugs. |
The experimental protocols involved pharmacological inhibition of mTOR using the allosteric mTORC1 inhibitor everolimus (as a proxy for drugs like this compound) and the active-site mTORC1/mTORC2 kinase inhibitor PP242. Sensitivity was assessed through cell viability and proliferation assays. These findings were further confirmed in three-dimensional cell culture models, which are more physiologically relevant than standard 2D cultures [1].
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights how the different genetic alterations affect the signaling node targeted by this compound.
The research suggests that while both PIK3CA mutations and PTEN loss hyperactivate the PI3K/AKT/mTOR pathway, they lead to different dependencies on the mTOR signaling node [1]. This explains why PIK3CA-mutant cells are sensitive to this compound, while PTEN-deficient cells are not.
For your comparison guide, the key takeaway is that PIK3CA mutation status, not PTEN loss, is the primary genetic determinant for sensitivity to mTOR inhibitors like this compound.
| Feature | AZD8055 | Vistusertib (AZD2014) |
|---|---|---|
| Primary Target | mTOR kinase (dual mTORC1/2 inhibitor) [1] [2] | mTOR kinase (dual mTORC1/2 inhibitor) [1] |
| Reported mTOR IC₅₀ | 0.8 nM [1] | 2.8 nM [1] |
| Key Preclinical & Clinical Findings | Demonstrated antitumor activity in preclinical models [3] [4]; induced dose-limiting liver toxicity in a Phase I clinical trial [2]. | Derived from AZD8055 with an aim to reduce the rate of metabolism [5] [1]; advanced into Phase II clinical studies [1]. |
| Key Pharmacokinetic (PK) Limitation | Caused transaminase increases (liver toxicity) in a Phase I study [1] [2]. | Designed to have a reduced rate of metabolism in human hepatocyte incubations compared to AZD8055 [5] [1]. |
| Clinical Status | Phase I (development discontinued) [1] [2] | Advanced to Phase II trials (development later terminated) [1] |
The available data primarily come from preclinical studies and early-phase clinical trials. Here are the methodologies behind some key findings:
The following diagram illustrates the shared mechanism of action and key developmental improvements from AZD8055 to this compound.
As the diagram shows, both AZD8055 and this compound are ATP-competitive inhibitors that target the catalytic site of the mTOR kinase, thereby simultaneously inhibiting both mTORC1 and mTORC2 complexes [1] [2]. This dual inhibition leads to a more comprehensive suppression of the oncogenic signaling pathway compared to first-generation rapalogs that only partially inhibit mTORC1.
A key structural difference is that this compound was chemically engineered from AZD8055; the methoxy group on its benzene ring was removed and the hydroxymethyl group was replaced by a methylcarbamyl group. This redesign was specifically aimed at reducing the rate of metabolism in human hepatocytes, which was intended to address the liver toxicity (transaminase increases) observed with AZD8055 [5] [1].
The table below summarizes the key parameters of a rapid and sensitive Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) method developed for the quantitative analysis of this compound in human plasma. This method was validated as per FDA guidance for bioanalytical methods [1].
| Parameter | Description |
|---|---|
| Analytical Technique | Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) |
| Biological Matrix | Human heparin plasma |
| Sample Volume | 50 µL |
| Sample Preparation | Protein precipitation |
| Analytical Column | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Run Time | 3 minutes |
| Calibration Curve Range | 5 - 5,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy & Precision | Intra-day and inter-day accuracy within ±11.5%; precision ≤ 9.6% |
| Internal Standard (IS) | AZD8055 (structurally similar compound) |
This method is noted for being simpler and faster, with a lower limit of quantitation, compared to a previously published clinical trial method [1].
This compound is a highly-selective, ATP-competitive dual inhibitor of the mTORC1 and mTORC2 complexes [2] [1]. The following diagram illustrates the simplified mTOR signaling pathway and the mechanism of this compound.
Diagram Title: this compound inhibits both mTORC1 and mTORC2
This mechanism of dual inhibition is distinct from earlier rapamycin analogs (like everolimus) that only inhibit mTORC1. By blocking both complexes, this compound more completely suppresses the mTOR signaling pathway, which is often deregulated in cancers, and can overcome one mechanism of resistance to mTORC1-only inhibitors [2] [1].
The table below summarizes the key differences in performance and methodology between the novel and previously published LC-MS/MS methods for quantifying Vistusertib in human plasma [1].
| Parameter | Novel LC-MS/MS Method | Previous LC-MS/MS Method |
|---|---|---|
| Assay Range | 5–5,000 ng/mL | 20–20,000 ng/mL |
| LLOQ | 5 ng/mL | 20 ng/mL |
| Sample Volume | 50 μL | 25 μL |
| Sample Prep | Protein Precipitation | Solid-Phase Extraction |
| Analysis Runtime | 3 minutes | 4 minutes |
| Accuracy | 98.7–105.7% | (Not specified in available excerpts) |
| Precision (CV) | ≤10.5% | (Not specified in available excerpts) |
| Dilution Integrity | Accurate quantitation of 40,000 ng/mL sample after 1:10 dilution | (Not specified in available excerpts) |
The following workflows detail the key experimental steps for the novel this compound LC-MS/MS method.
The sample preparation for the novel method uses a simpler protein precipitation technique compared to the solid-phase extraction used in the prior method [1].
This diagram visualizes the chromatographic separation process, which uses an isocratic elution for a faster run time [1].
The mass spectrometric detection was carried out using a SCIEX 4500 triple quadrupole mass spectrometer [1].
The novel method was validated according to FDA guidelines, demonstrating reliability for clinical use [1]. Key findings include:
| Biomarker | Vistusertib (Dual mTORC1/2 inhibitor) | Everolimus (mTORC1 inhibitor / Rapalog) | Experimental Context & Key Findings |
|---|---|---|---|
| pS6 (Ser240/244) | ↓ Inhibition [1] | ↓ Inhibition [1] | In vitro on primary CD8+ T-cells. This compound shows dose-dependent inhibition, while rapamycin is extremely potent at sub-pM concentrations [1]. |
| p4E-BP1 (Thr36/45) | ↓ Inhibition [1] | Less sensitive to inhibition [1] | In vitro on primary CD8+ T-cells. This compound achieves greater inhibition of this mTORC1 target compared to rapamycin [1]. |
| pAKT (Ser473) | ↓ Inhibition [2] [1] | ↑ Feedback activation [2] | Clinical (MANTA trial) & Preclinical. Everolimus-induced mTORC1 inhibition triggers a feedback loop that activates AKT via mTORC2. This compound's mTORC2 inhibition blocks this phosphorylation [2] [1]. |
| T-cell Exhaustion Markers (e.g., PD-1) | ↓ Reduced frequency [1] | Information Not Available | In vivo in CT-26 syngeneic mouse models. This compound + αCTLA-4 combination reduces exhausted phenotype CD8+ T-cells vs. αCTLA-4 alone [1]. |
| Activated/Effector T-cell Markers (CD25, GzmB) | ↑ Increased frequency [1] | Information Not Available | In vivo in CT-26 syngeneic mouse models. This compound + αCTLA-4 combination increases activated and cytotoxic T-cells [1]. |
To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies cited.
The following diagram illustrates the mTOR signaling pathway and the distinct mechanisms of action for this compound and rapalogs like Everolimus, which underpin their differential biomarker effects.
The diagram shows that Rapalogs (like Everolimus) allosterically inhibit mTORC1, which can lead to feedback activation of AKT via mTORC2. In contrast, this compound, as an ATP-competitive inhibitor, directly blocks the kinase activity of both mTORC1 and mTORC2, preventing this feedback loop and more comprehensively suppressing pathway signaling [2] [3] [1].
| Cancer Type | Trial Design & Population | Intervention | Key Efficacy Outcomes & Comparison with Standard Care |
|---|
| Endometrial Cancer (HR+ recurrent/metastatic) | Phase 1/2 RCT (VICTORIA trial); N=73 [1] | This compound + Anastrozole vs. Anastrozole alone | • 8-week PFR: 67.3% (V+A) vs. 39.1% (A) • Median PFS: 5.2 months (V+A) vs. 1.9 months (A) • ORR: 24.5% (V+A) vs. 17.4% (A) | | Non-Small Cell Lung Cancer (STK11-deficient) | Phase II (National Lung Matrix Trial, Cohort B2); N=49 [2] | This compound Monotherapy (Subgroups: with (B2D) or without (B2S) KRAS mutation) | • Objective Response (OR) in B2D: 9.8% (2/26 patients) • Durable Clinical Benefit (DCB)*: 24.4% in B2D vs. 14.6% in B2S | | Pediatric Cancers (Advanced malignancies) | Phase I/II (AcSé-ESMART trial); N=14 [3] | This compound Monotherapy (Arm E) or + Chemotherapy (Arm F, TOTEM regimen) | • Best Response: Stable disease in 2/4 (mono) and 4/10 (combo) • Conclusion: Limited efficacy; not recommended for further study in this setting |
Footnote: DCB was defined as progression-free survival at 24 weeks [2]. PFR: Progression-Free Rate; PFS: Progression-Free Survival; ORR: Objective Response Rate; RCT: Randomized Clinical Trial.
To help you interpret these results, here is a breakdown of the experimental designs and the underlying scientific rationale.
Trial Methodology: The VICTORIA trial was a randomized, open-label, phase 1/2 study. Patients with hormone receptor-positive recurrent or metastatic endometrial cancer were randomized in a 2:1 ratio to receive either the combination of this compound (125 mg twice daily, 2 days/week) and Anastrozole (1 mg daily), or Anastrozole alone. The primary endpoint for the phase 2 part was the progression-free rate at 8 weeks, assessed by a blinded independent central review [1]. The National Lung Matrix Trial was a multi-arm, biomarker-directed phase II trial. Patients with STK11-deficient NSCLC received this compound monotherapy, and response was assessed using standard oncologic criteria [2].
Mechanism of Action & Rationale: this compound is a selective, ATP-competitive dual inhibitor of mTORC1 and mTORC2. This is a key differentiator from earlier rapalogs (like temsirolimus) that only inhibit mTORC1. Dual inhibition more potently suppresses downstream signaling and can prevent the AKT reactivation often seen with mTORC1-only inhibition [2] [3]. The rationale for its use is based on targeting hyperactive PI3K/AKT/mTOR signaling, a common driver in many cancers. In STK11-deficient NSCLC, the loss of the STK11 tumor suppressor leads to constitutive activation of mTOR, creating a presumed vulnerability [2]. In endometrial cancer, deregulation of the PI3K/AKT/mTOR pathway is a frequent event and is known to drive resistance to endocrine therapy, supporting the combination of this compound with Anastrozole [1].
The following diagram illustrates the targeted pathway and the rationale for dual mTORC1/2 inhibition.
Future development should focus on combination strategies (as seen in the VICTORIA trial) and on identifying predictive biomarkers beyond initial genetic alterations (e.g., STK11 status) to select patients most likely to benefit, as adaptive resistance mechanisms like AKT reactivation can limit long-term efficacy [2].
The table below summarizes key efficacy and safety data from the MANTA phase 2 randomized clinical trial, which directly compared these drugs in combination with Fulvestrant for postmenopausal women with ER-positive advanced or metastatic breast cancer [1] [2].
| Parameter | Fulvestrant + Everolimus | Fulvestrant + Vistusertib (Daily) | Fulvestrant + this compound (Intermittent) | Fulvestrant Alone |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 12.3 months [1] [2] | 7.6 months [1] [2] | 8.0 months [1] [2] | 5.4 months [1] [2] |
| Hazard Ratio (HR) vs. Fulvestrant Alone | 0.63 (P=0.01) [2] | 0.88 (P=0.46) [1] [2] | 0.79 (P=0.16) [1] | -- |
| Objective Response Rate (ORR) | 41.2% [2] | 30.4% [2] | 28.6% [2] | 25.0% [2] |
| Common Adverse Events | Stomatitis, Rash [2] | Rash, Stomatitis [1] [2] | Nausea, Vomiting [2] | Not applicable |
The core finding is that despite its more comprehensive mechanism of action, this compound was associated with inferior efficacy and a shorter duration of disease control compared to Everolimus in the clinical setting [1].
The difference in clinical performance is rooted in the distinct ways these drugs inhibit the mTOR pathway and the consequent resistance mechanisms that emerge.
For researchers and drug development professionals, the data on this compound underscores several critical points:
The table below summarizes the key characteristics of this compound found in the search results.
| Property | Description / Value |
|---|---|
| Drug Name | This compound (AZD2014) [1] |
| Mode of Action | ATP-competitive, dual mTORC1 and mTORC2 inhibitor [2] [3] |
| Key Enzymes | Primarily metabolized by CYP3A4 and CYP3A5 [4] |
| Main Circulating Species | Parent drug (~78% of radioactivity) [4] |
| Key Pharmacokinetic Parameter | Steady-state plasma exposure (AUCss) at recommended dose: ~6,686 ng·h/mL [4] |
To conduct the metabolic stability assays needed for your comparison, here are established protocols from the literature. You can apply these same methods to this compound and its analogs to generate comparable data.
LC-MS/MS Bioanalytical Method for this compound: A validated method exists specifically for quantifying this compound in plasma [4].
General In Vitro Metabolic Stability Assays: These are standard assays used to evaluate a drug candidate's elimination rate [5].
The following diagram illustrates the pathway targeted by this compound, which is crucial for understanding its mechanism in relation to other inhibitors.
| Drug Name | Type / Generation | Key Available PK Data | Common Clinical Doses (from trials) |
|---|---|---|---|
| Vistusertib (AZD2014) | Dual TORC1/2 inhibitor (2nd gen) | Specific PK parameters not provided in search results [1] [2] | 125 mg twice daily, 2 days per week [1] [2] |
| Onatasertib (ATG-008) | Dual TORC1/2 inhibitor (2nd gen) | C~max~: 216.0 ng/mL (30 mg dose); AUC~0-24~: 2890 h*ng/mL; t~max~: 2.02 h; t~1/2~: 9.15 h [3] | 15 mg, 20 mg, or 30 mg once daily [3] |
| Everolimus (Afinitor) | Rapalog (1st gen) | Specific PK parameters not provided in search results [4] [5] | 10 mg once daily (in breast cancer trials) [5] |
The pharmacokinetic data for Onatasertib in the table above was generated using the following methodology, as reported in the clinical study [3]:
The diagram below illustrates the mechanistic differences between the types of mTOR inhibitors mentioned in the available literature, which is crucial for understanding their distinct biological contexts [6] [4] [7].
Acute Toxic;Health Hazard